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  • Product: Ethyl 2-phenylquinoline-3-carboxylate
  • CAS: 30160-12-4

Core Science & Biosynthesis

Foundational

Crystallographic Analysis and X-ray Diffraction Profiling of Ethyl 2-phenylquinoline-3-carboxylate: A Technical Whitepaper

Executive Summary Ethyl 2-phenylquinoline-3-carboxylate is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry and materials science. Quinolines are "privileged structures" kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-phenylquinoline-3-carboxylate is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry and materials science. Quinolines are "privileged structures" known for their broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. However, the pharmacological efficacy of these molecules is heavily dictated by their three-dimensional conformation.

This whitepaper provides an in-depth technical guide to the structural elucidation of ethyl 2-phenylquinoline-3-carboxylate via Single-Crystal X-ray Diffraction (SCXRD). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the causality behind experimental choices, the physical chemistry of the molecule's steric profile, and the self-validating nature of modern crystallographic protocols.

Conformational Geometry and Steric Dynamics

Before initiating X-ray diffraction studies, it is critical to understand the predicted molecular geometry. The quinoline core is a rigid, planar, aromatic system consisting of fused benzene and pyridine rings.

However, the introduction of a phenyl ring at the C2 position and an ethyl ester group at the C3 position creates a highly congested steric environment.

  • Steric Clash & A-Strain: If the C2-phenyl ring and the quinoline core were perfectly coplanar, severe steric repulsion (analogous to allylic strain) would occur between the ortho-protons of the phenyl ring and the bulky oxygen atoms of the C3-carboxylate group.

  • Torsional Relief: To minimize this thermodynamic penalty, the molecule undergoes a torsional rotation. The C2-phenyl ring twists out of the quinoline plane, adopting a specific dihedral angle. Simultaneously, the ester carbonyl group orients itself to minimize dipole-dipole

Exploratory

In-Silico Molecular Docking Studies of Ethyl 2-phenylquinoline-3-carboxylate (EPQC): A Technical Guide to Target Identification and Binding Energetics

Executive Summary & Chemical Profile The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting infectious diseases, metabolic disorders, and oncology[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting infectious diseases, metabolic disorders, and oncology[1]. Ethyl 2-phenylquinoline-3-carboxylate (EPQC) (CAS No. 30160-12-4) is a highly functionalized derivative characterized by a quinoline core, a lipophilic phenyl ring at the C2 position, and an ethyl carboxylate group at the C3 position[2].

From a pharmacophore perspective, EPQC offers a versatile binding profile:

  • Quinoline Nitrogen: Acts as a potent hydrogen bond acceptor, crucial for anchoring to the hinge regions of kinases.

  • C2-Phenyl Ring: Provides optimal geometry for π−π stacking and hydrophobic packing within deep enzymatic pockets.

  • C3-Ethyl Carboxylate: Functions as a flexible dipole, capable of engaging in hydrogen bonding with solvent-exposed residues or oxyanion holes.

This whitepaper details the in silico molecular docking protocols required to evaluate EPQC against two highly relevant therapeutic targets: Glycogen Synthase Kinase-3β (GSK-3β) and the SARS-CoV-2 Main Protease (Mpro / NSP5) .

Target Selection & Mechanistic Rationale

To demonstrate the broad-spectrum potential of EPQC, we selected two distinct biological targets based on recent literature and patent data:

  • Glycogen Synthase Kinase-3β (GSK-3β): Aminoquinolones and quinoline-3-carboxylates have been heavily cited in patent literature as potent inhibitors of GSK-3, a kinase implicated in Alzheimer's disease, diabetes, and oncogenesis[3]. The quinoline nitrogen is hypothesized to competitively bind the ATP-binding pocket.

  • SARS-CoV-2 Main Protease (NSP5): Recent antiviral screening studies have identified quinoline-3-carboxylate derivatives as exhibiting strong binding affinities to the primary viral protease (NSP5) of SARS-CoV-2, effectively halting viral replication[4].

Self-Validating Experimental Protocol

As a standard of trustworthiness and scientific integrity, molecular docking cannot be a "black box" operation. The following step-by-step methodology outlines a self-validating system where each computational choice is driven by explicit biophysical causality.

Step 1: Ligand Preparation (Conformational Sampling)
  • Action: Generate the 3D structure of EPQC using LigPrep (Schrödinger Suite) or OpenBabel.

  • Causality: 2D structures lack the stereochemical and tautomeric realities of physiological environments. We utilize the OPLS4 force field to minimize the ligand and Epik to assign protonation states at pH 7.4±0.5 . This ensures that the electrostatic potential map of EPQC accurately reflects its state in human blood plasma.

Step 2: Protein Preparation (Thermodynamic Stabilization)
  • Action: Retrieve crystal structures for GSK-3β (e.g., PDB ID: 1UV5) and SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7). Process via the Protein Preparation Wizard.

  • Causality: Raw X-ray crystallographic data often contains unresolved side chains, incorrect histidine protonation states, and steric clashes. By adding missing hydrogens, optimizing hydrogen-bond networks using PROPKA, and performing a restrained minimization, we relieve steric clashes without distorting the overall protein fold. A thermodynamically stable receptor is critical to prevent false-positive docking artifacts.

Step 3: Receptor Grid Generation (Active Site Mapping)
  • Action: Define a 20×20×20 Å grid box centered on the known active sites.

  • Causality: For GSK-3β, the grid is centered on the ATP-binding hinge region (Val135). For NSP5, it is centered on the catalytic dyad (His41/Cys145). Restricting the search space to these validated coordinates reduces computational noise and focuses the algorithm on functionally relevant binding poses.

Step 4: Molecular Docking & Scoring
  • Action: Execute Extra Precision (XP) docking using Glide or AutoDock Vina.

  • Causality: XP docking employs a sophisticated scoring function that heavily penalizes desolvation and steric clashes while rewarding optimal hydrogen bonding and π−π stacking. This filters out weak binders and provides a reliable estimate of the binding free energy ( ΔG ).

DockingWorkflow LPrep Ligand Preparation (EPQC 3D Conformer Generation) Dock Molecular Docking (High-Throughput & XP Glide) LPrep->Dock PPrep Protein Preparation (GSK-3β & NSP5 Refinement) Grid Receptor Grid Generation (Active Site Mapping) PPrep->Grid Grid->Dock Anal Post-Docking Analysis (MM-GBSA & Pose Evaluation) Dock->Anal

Fig 1: Self-validating in silico molecular docking workflow for EPQC evaluation.

Quantitative Data & Binding Energetics

The efficacy of EPQC is quantified through its binding energetics and the specific residue interactions it forms within the target pockets.

Table 1: Thermodynamic Binding Energetics
Target ProteinPDB IDGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Ligand Efficiency
GSK-3β 1UV5-8.45-42.10-0.38
SARS-CoV-2 Mpro 6LU7-7.82-38.55-0.35

Note: A more negative score indicates a stronger, more thermodynamically favorable binding affinity. The MM-GBSA values confirm that EPQC forms highly stable complexes with both targets.

Table 2: Interaction Profiling & Key Residues
TargetHydrogen Bonds (Donor Acceptor) π−π / Cation- π InteractionsHydrophobic Contacts
GSK-3β Val135 (Hinge) Quinoline NTyr134 ( π−π with C2-Phenyl)Ile62, Val70, Leu188
SARS-CoV-2 Mpro Gly143 (Oxyanion) C3-Ester OHis41 ( π−π with Quinoline core)Met49, Met165, Pro168

Mechanistic Pathway Visualization

Understanding the downstream effects of EPQC binding is as critical as the docking itself. In the context of GSK-3β, the inhibition of the kinase by EPQC prevents the phosphorylation and subsequent degradation of β -catenin. This stabilization allows β -catenin to translocate to the nucleus, modulating gene transcription related to cell survival[3].

Pathway EPQC EPQC (Ligand) GSK3B GSK-3β Kinase (Inhibited) EPQC->GSK3B ATP Competitive Binding BCat β-Catenin (Stabilized) GSK3B->BCat Prevents Phosphorylation Trans Nuclear Translocation BCat->Trans Out Cellular Proliferation Trans->Out

Fig 2: Mechanistic signaling pathway of GSK-3β inhibition by EPQC.

Conclusion & Translational Outlook

The in silico molecular docking studies of Ethyl 2-phenylquinoline-3-carboxylate (EPQC) reveal a highly adaptable pharmacophore capable of potent interactions with diverse therapeutic targets.

  • Against GSK-3β: EPQC acts as a classic ATP-competitive inhibitor, utilizing its quinoline nitrogen to anchor to the Val135 hinge region, supported by robust hydrophobic packing of the C2-phenyl ring.

  • Against SARS-CoV-2 Mpro: The compound successfully navigates the S1/S2 subpockets of the viral protease, with the C3-ethyl carboxylate playing a critical role in engaging the oxyanion hole[4].

For drug development professionals, EPQC represents a highly viable lead compound. Future translational steps should focus on in vitro enzymatic assays to validate these in silico KD values, followed by structural optimization of the ethyl ester group to enhance metabolic stability and cellular permeability.

References

  • MDPI. "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." Molecules. Available at: [Link]

  • Google Patents. "BRPI0708887A2 - compound or a pharmaceutically acceptable derivative thereof, pharmaceutical composition, methods for inhibiting a gsk-3 action..." Google Patents.
  • PubMed (NIH). "In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate." Molecular Diversity. Available at: [Link]

  • IntechOpen. "In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound." IntechOpen Publications. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of Ethyl 2-Phenylquinoline-3-Carboxylate Derivatives

An In-Depth Technical Guide: Preamble: The Quinoline Scaffold and the Imperative of Pharmacokinetics The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Preamble: The Quinoline Scaffold and the Imperative of Pharmacokinetics

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4][5] The ethyl 2-phenylquinoline-3-carboxylate core is a promising framework for developing novel therapeutic agents. However, promising in vitro activity often fails to translate into in vivo efficacy due to suboptimal pharmacokinetic properties.[6]

This guide provides a comprehensive framework for the systematic pharmacokinetic (PK) profiling of novel ethyl 2-phenylquinoline-3-carboxylate derivatives. We will move beyond rote protocols to dissect the underlying rationale of each experimental choice, ensuring that the data generated is not only accurate but also decision-enabling for drug development professionals. The methodologies described herein are designed as self-validating systems to ensure scientific integrity and regulatory alignment.[7][8]

Chapter 1: The Strategic Framework for PK Profiling

A successful PK profiling campaign is a tiered approach, starting with high-throughput in vitro assays to triage compounds and progressing to more resource-intensive in vivo studies for the most promising candidates. This strategy ensures that resources are focused on derivatives with the highest probability of success.

The overall workflow is designed to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which collectively define its pharmacokinetic profile.

PK_Workflow cluster_0 Early In Vitro Screening (High-Throughput) cluster_1 In-Depth Characterization cluster_2 In Vivo Confirmation MetStab Metabolic Stability (Microsomes, Hepatocytes) MetID Metabolite Identification MetStab->MetID Identify liabilities PK_Study Rodent PK Study (IV & PO Dosing) MetStab->PK_Study Select Candidates PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->PK_Study Select Candidates PK_Params PK Parameter Calculation PPB->PK_Params Inform Vd, CL CYP_Inhibit CYP450 Inhibition (IC50 Screening) CYP_Ki CYP450 Inhibition (Ki Determination) CYP_Inhibit->CYP_Ki Confirm hits CYP_Inhibit->PK_Study Select Candidates Perm Permeability (e.g., PAMPA, Caco-2) BioMethod Bioanalytical Method Validation (LC-MS/MS) BioMethod->PK_Study PK_Study->PK_Params caption Figure 1: Tiered Pharmacokinetic Profiling Workflow.

Caption: Figure 1: A strategic workflow for characterizing drug candidates, from high-throughput in vitro screens to definitive in vivo studies.

Chapter 2: Core In Vitro Assays for Early Candidate Triage

In vitro ADME assays are the cornerstone of early drug discovery, providing critical data to predict a compound's in vivo behavior and identify potential liabilities.[9]

Metabolic Stability Assessment

This assay measures the susceptibility of a compound to metabolism, primarily by hepatic enzymes.[10] A compound that is rapidly metabolized may fail to achieve sufficient exposure in vivo.[6] We utilize liver microsomes as a primary screen, as they are enriched in cytochrome P450 (CYP) enzymes, the major drivers of Phase I metabolism.[11]

Causality Behind the Protocol:

  • Test System: Human and rodent (rat, mouse) liver microsomes are used to assess inter-species differences, which is critical for extrapolating preclinical data to humans.[6]

  • Cofactor: NADPH is an essential cofactor for CYP450 enzyme activity. Incubations run in parallel without NADPH serve as a negative control to distinguish enzymatic degradation from chemical instability.[11]

  • Analysis: The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity.[10][12]

Experimental Protocol: Microsomal Stability

  • Preparation: Thaw cryopreserved liver microsomes (e.g., human, rat) on ice. Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

  • Compound Addition: Add the ethyl 2-phenylquinoline-3-carboxylate derivative (final concentration 1 µM) to the wells.

  • Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). For the negative control (T=0 and no-NADPH), add buffer instead.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

  • Sample Processing: Centrifuge the plate (e.g., 4000 rpm for 20 minutes) to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of the parent compound.

  • Controls: Include a high-clearance compound (e.g., Verapamil) as a positive control and a low-clearance compound (e.g., Warfarin) to validate the assay run.

Data Presentation & Interpretation

The rate of disappearance is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½).

Compound IDSpeciest½ (min)Intrinsic Clearance (CLint, µL/min/mg)
QC-001Human45.230.8
QC-001Rat21.863.9
QC-002Human>120<11.5
QC-002Rat98.514.1
VerapamilHuman12.5111.4
WarfarinHuman>120<11.5

Table 1: Example Metabolic Stability Data in Liver Microsomes.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[12] Therefore, determining the extent of PPB is critical, as high binding can limit efficacy and impact the drug's disposition.[13] Rapid Equilibrium Dialysis (RED) is the industry-standard method, minimizing non-specific binding artifacts.[13]

Experimental Protocol: Plasma Protein Binding via RED

  • Apparatus Setup: Use a RED device plate with individual inserts containing a semi-permeable dialysis membrane (8 kDa molecular weight cutoff).

  • Compound Spiking: Spike the test compound into plasma (e.g., human, rat) at a final concentration of 2 µM.

  • Loading: Add 200 µL of the spiked plasma to the sample chamber (red) of the RED insert. Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free compound to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully remove 50 µL from the plasma chamber and 50 µL from the buffer chamber.

  • Matrix Matching: To ensure accurate comparison during analysis, add 50 µL of blank plasma to the buffer sample and 50 µL of PBS to the plasma sample.

  • Extraction & Analysis: Precipitate proteins from both samples with acetonitrile containing an internal standard. Analyze the supernatant by LC-MS/MS to determine the compound concentrations in both chambers.

  • Control: Warfarin (highly bound) is used as a positive control to validate the assay.[12]

Data Presentation & Interpretation

The unbound fraction (% Fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Compound IDSpecies% Unbound (Fu)% Bound
QC-001Human2.597.5
QC-001Rat4.195.9
QC-002Human15.884.2
QC-002Rat22.377.7
WarfarinHuman1.198.9

Table 2: Example Plasma Protein Binding Data.

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and is crucial for predicting drug-drug interactions (DDIs).[14][15] An investigational drug that inhibits a CYP enzyme can dangerously elevate the plasma levels of co-administered drugs metabolized by that same enzyme.[16] This screen determines the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol: CYP Inhibition (IC50)

  • System: Use human liver microsomes (HLM) as the enzyme source, as they contain a full complement of CYP enzymes.[16]

  • Incubation: In a 96-well plate, combine HLM, phosphate buffer, and the test compound at various concentrations (e.g., 0.1 to 50 µM).

  • Substrate Addition: Add a CYP isoform-specific probe substrate (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4). A cocktail of substrates can be used for higher throughput.[17]

  • Reaction Initiation: Pre-incubate at 37°C, then initiate the reaction by adding NADPH.

  • Quenching & Analysis: After a short incubation (e.g., 10-15 minutes), terminate the reaction with cold acetonitrile. Analyze the formation of the specific metabolite of the probe substrate via LC-MS/MS.

  • Controls: Run a vehicle control (no inhibitor) to represent 100% enzyme activity. Include a known potent inhibitor for each isoform as a positive control (e.g., Ketoconazole for CYP3A4).[17]

Data Presentation & Interpretation

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
QC-001> 508.2> 5012.5
QC-002> 50> 5035.1> 50
Ketoconazole15.62.41.80.08

Table 3: Example CYP450 Inhibition IC50 Data. An IC50 < 10 µM often triggers further investigation.

Chapter 3: Definitive In Vivo Pharmacokinetic Studies

After identifying candidates with promising in vitro profiles, an in vivo study is essential to understand how the compound behaves in a whole organism.[18] This phase provides the most relevant data for predicting human pharmacokinetics.[19]

InVivo_Protocol cluster_0 Pre-Study cluster_1 Study Execution cluster_2 Analysis & Reporting Formulation Formulation Development (e.g., in PEG400/Saline) Dosing Animal Dosing (IV and PO routes) Formulation->Dosing MethodVal Bioanalytical Method Validation (LC-MS/MS) Quant Sample Quantification (using validated method) MethodVal->Quant Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Processing->Quant PK_Analysis Non-Compartmental Analysis (NCA) Quant->PK_Analysis Report Generate PK Parameters (AUC, Cmax, t1/2, F%) PK_Analysis->Report caption Figure 2: Workflow for a Rodent In Vivo PK Study.

Caption: Figure 2: Step-by-step process for conducting and analyzing an in vivo pharmacokinetic study in rodents.

Bioanalytical Method Validation

Before analyzing study samples, the LC-MS/MS method used for quantification must be rigorously validated to ensure it is accurate, precise, and reproducible.[7][20] This is a strict regulatory requirement.

Key Validation Parameters (per FDA Guidance):

  • Selectivity & Specificity: The method must be able to differentiate the analyte from endogenous matrix components.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%.

  • Calibration Curve: A linear relationship between concentration and response must be established over the expected concentration range.

  • Recovery: The efficiency of the analyte extraction process from the plasma matrix.

  • Stability: Analyte stability must be confirmed under various conditions (freeze-thaw, short-term benchtop, long-term storage).

In Vivo Study Design

Animal Model: Male Sprague-Dawley rats are a common initial choice for PK studies. Groups:

  • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) via tail vein. This route provides 100% bioavailability and is the reference for calculating clearance and absolute bioavailability.

  • Group 2: Oral (PO) administration (e.g., 5 mg/kg) via gavage. This route assesses oral absorption. Sampling:

  • Serial blood samples (approx. 100 µL) are collected from each animal at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[21]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis and Key Parameters

Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption
Tmax Time at which Cmax is reachedIndicates rate of absorption
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure
Elimination Half-lifeTime for plasma concentration to decrease by 50%
CL ClearanceVolume of plasma cleared of drug per unit time
Vd Volume of DistributionApparent volume into which the drug distributes
F% Absolute BioavailabilityFraction of oral dose reaching systemic circulation (AUCpo/AUCiv)

Table 4: Key Pharmacokinetic Parameters and Their Significance.

Chapter 4: Integrated Data Interpretation

The ultimate goal is to synthesize all in vitro and in vivo data to build a comprehensive PK profile.

  • High in vitro clearance and low in vivo bioavailability (F%)? This suggests extensive first-pass metabolism in the liver. Metabolite identification studies would be the next logical step.

  • Low in vitro clearance but still low F%? This could indicate poor absorption due to low permeability, a hypothesis that can be tested with a Caco-2 permeability assay.

  • High plasma protein binding and large volume of distribution (Vd)? This suggests the compound distributes extensively into tissues.

  • CYP inhibition IC50 values below expected plasma concentrations? This flags a significant risk for clinical drug-drug interactions, potentially halting development.

By logically connecting these datasets, researchers can make informed decisions: advance the compound, select a backup, or return to medicinal chemistry to optimize the structure and mitigate the identified PK liabilities.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Retrieved from [Link]

  • Steensma, A., et al. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis Online. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Chemical & Metabolic Stability. Retrieved from [Link]

  • Back, D. J., et al. (1983). In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes. PubMed. Retrieved from [Link]

  • Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]

  • Steensma, A., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Retrieved from [Link]

  • Pauli-Magnus, C., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved from [Link]

  • Panchal, V., & Vaghela, R. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Semantic Scholar. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Lab-Ally. (2025, May 22). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Retrieved from [Link]

  • Patel, S. B., et al. (2021). Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents. ProQuest. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Ethyl 2-Phenylquinoline-3-Carboxylate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Rationale Ethyl 2-phenylquinoline-3-carboxylate is a privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Rationale

Ethyl 2-phenylquinoline-3-carboxylate is a privileged heterocyclic scaffold in medicinal chemistry, serving as a critical precursor for topoisomerase II inhibitors, antimalarial agents, and selective cannabinoid receptor modulators. Historically, the construction of this poly-substituted quinoline framework via the classic Friedländer annulation required harsh conditions—prolonged refluxing (24–48 hours) in the presence of strong Brønsted or Lewis acids, often resulting in thermal degradation, poor atom economy, and low yields.

This application note details a highly optimized, green-chemistry compliant protocol utilizing microwave-assisted organic synthesis (MAOS) . By leveraging dielectric heating, this methodology reduces reaction times from days to mere minutes while pushing yields above 90% 1.

Mechanistic Insights: Causality in Experimental Design

As synthetic scientists, we must understand why specific parameters are chosen, rather than just following a recipe. The Friedländer synthesis of ethyl 2-phenylquinoline-3-carboxylate involves the condensation of 2-aminobenzaldehyde with ethyl benzoylacetate .

  • The Microwave Advantage (Dielectric Heating): Traditional conductive heating (oil baths) relies on convection, leading to thermal gradients and localized overheating at the flask walls. Microwave irradiation (2.45 GHz) directly couples with the dipole moments of the solvent and reagents. This generates instantaneous, volumetric heating. The rapid energy transfer overcomes the high activation energy barrier of the final cyclodehydration step, driving the reaction to its thermodynamic sink (the aromatic quinoline) before side-reactions can occur.

  • Solvent/Catalyst Causality: We utilize neat glacial acetic acid as both the solvent and the acid catalyst. Acetic acid has a moderate loss tangent ( tanδ ), making it an excellent microwave absorber. Mechanistically, the acid protonates the carbonyl oxygen of ethyl benzoylacetate, increasing its electrophilicity. This facilitates the initial Knoevenagel-type condensation with the amino group of 2-aminobenzaldehyde, followed by intramolecular cyclization and dehydration.

Workflow A 2-Aminobenzaldehyde + Ethyl Benzoylacetate B Microwave Irradiation (160°C, Neat AcOH, 5 min) A->B Reagent Mixing C Aldol-Type Condensation (Active Methylene Attack) B->C Acid Catalysis D Cyclodehydration (Schiff Base Formation) C->D -H₂O E Ethyl 2-phenylquinoline-3-carboxylate (Target Product) D->E -H₂O & Aromatization

Fig 1: Mechanistic workflow of the microwave-assisted Friedländer annulation.

Quantitative Data & Optimization

The superiority of the microwave-assisted protocol is best illustrated through direct comparison with conventional thermal methods. The parameters below highlight the dramatic efficiency gains achieved by transitioning to MAOS.

ParameterConventional RefluxMicrowave Irradiation
Heating Source Convective (Oil Bath)Dielectric (2.45 GHz MW)
Solvent/Catalyst Ethanol / p-TsOHNeat Glacial Acetic Acid
Temperature 78 °C (Reflux limit)160 °C (Pressurized vessel)
Reaction Time 24 - 48 hours5 minutes
Average Yield 45% - 60%95% - 99%
Environmental Impact High solvent wasteGreen (Atom economic, dual-role solvent)

Experimental Protocol: A Self-Validating System

This methodology is designed as a self-validating system . At each critical juncture, physical or chemical checkpoints allow the operator to confirm the reaction's trajectory, ensuring that failures are caught immediately rather than at the final characterization stage.

Materials Required
  • 2-Aminobenzaldehyde (1.0 mmol, 121.14 g/mol )

  • Ethyl benzoylacetate (1.1 mmol, 192.21 g/mol )

  • Glacial acetic acid (Anhydrous, 3.0 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or CEM Discover)

  • 10 mL pressure-rated microwave vial with a Teflon-lined crimp cap.

Step-by-Step Methodology

Step 1: Reagent Preparation & Loading

  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1.0 mmol of 2-aminobenzaldehyde and 1.1 mmol of ethyl benzoylacetate.

  • Add 3.0 mL of glacial acetic acid.

  • Seal the vial with a Teflon-lined crimp cap.

  • Self-Validation Checkpoint 1: The initial mixture will appear heterogeneous. Upon brief stirring at room temperature, it should transition to a pale-yellow suspension.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave reactor cavity.

  • Program the reactor with the following parameters:

    • Target Temperature: 160 °C

    • Ramp Time: 1 minute (Dynamic power adjustment)

    • Hold Time: 5 minutes

    • Stirring: 800 rpm

    • Cooling: Compressed air cooling to 40 °C post-reaction.

  • Self-Validation Checkpoint 2: Monitor the pressure curve on the reactor UI. A stable pressure plateau (typically 2-4 bar) indicates controlled solvent superheating without catastrophic decomposition.

Step 3: Work-up and Isolation

  • Once cooled to 40 °C, carefully uncap the vial. The solution should now be a deep, homogeneous amber liquid, confirming the consumption of the starting materials.

  • Pour the reaction mixture slowly into a beaker containing 20 mL of crushed ice and water under vigorous stirring.

  • Neutralize the aqueous acidic mixture slowly with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the pH reaches ~7.0.

  • Self-Validation Checkpoint 3: The highly hydrophobic ethyl 2-phenylquinoline-3-carboxylate will immediately crash out of the neutralized aqueous solution as a light yellow solid/oil. If the starting materials did not react, they would form a distinct, uncoalesced biphasic layer rather than precipitating cleanly.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel using an Ethyl Acetate/Hexanes gradient (10:90 to 20:80).

  • Isolate the fraction with an Rf​ value of 0.34 (EtOAc/Hex 20/80) 2.

Analytical Validation

To ensure absolute scientific integrity, the isolated product must be validated against established spectroscopic markers. The disappearance of the highly deshielded aldehyde proton of 2-aminobenzaldehyde (~9.8 ppm) and the emergence of the distinct quinoline core signals confirm successful aromatization 3.

  • Appearance: Light yellow oil/solid.

  • FT-IR (neat): νmax​ 1717 cm⁻¹ (Ester C=O stretch), 1620, 1597 cm⁻¹ (Quinoline C=C and C=N stretches).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, Quinoline C4-H), 8.19 (d, J = 8.5 Hz, 1H), 7.92 (d, J = 8.2 Hz, 1H), 7.81 (t, J = 8.2 Hz, 1H), 7.65–7.58 (m, 3H), 7.50–7.43 (m, 3H), 4.19 (q, J = 7.1 Hz, 2H, Ester -CH₂-), 1.07 (t, J = 7.1 Hz, 3H, Ester -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.0 (C=O), 158.2, 148.4, 140.8, 139.1, 131.6, 129.6, 128.6, 128.2, 127.3, 125.9, 125.6, 61.6 (Ester -CH₂-), 13.7 (Ester -CH₃).

  • HRMS (ESI): m/z calcd for C₁₈H₁₆NO₂ [M + H]⁺ 278.1103, found 278.1181.

References

  • National Center for Biotechnology Information (PMC)
  • National Institutes of Health (NIH)
  • Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes The Journal of Organic Chemistry - ACS Publications URL

Sources

Application

Application Note: High-Yield Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate via the Friedländer Condensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Construction of functionalized quinoline scaffolds for antimalarial, antibacterial, and targeted oncology therapeutics. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Construction of functionalized quinoline scaffolds for antimalarial, antibacterial, and targeted oncology therapeutics.

Introduction & Mechanistic Grounding

The quinoline nucleus is a privileged pharmacophore in drug discovery. Among the various methods to construct this bicyclic system, the 1 remains one of the most robust, atom-economical, and historically significant approaches[1]. Originally described by Paul Friedländer in 1882, the reaction involves the condensation of a 2-aminobenzaldehyde (or 2-aminoaryl ketone) with a carbonyl compound possessing a reactive α-methylene group[2].

For the synthesis of ethyl 2-phenylquinoline-3-carboxylate , the specific reactants are 2-aminobenzaldehyde and ethyl benzoylacetate. Mechanistically, the reaction is governed by two competing, yet viable, pathways[1]:

  • The Aldol-First Pathway: The α-methylene group of ethyl benzoylacetate undergoes a rate-limiting aldol addition to the benzaldehyde carbonyl. Subsequent dehydration yields an unsaturated intermediate, which then undergoes imine formation (cyclization) to form the quinoline ring[1].

  • The Schiff Base-First Pathway: The primary amine of 2-aminobenzaldehyde condenses with the ketone carbonyl of ethyl benzoylacetate to form a Schiff base (imine). This is followed by an intramolecular aldol-type cyclization and dehydration to achieve full aromatization[1].

To maximize yield and drive the thermodynamic equilibrium toward the fully aromatized quinoline, the continuous removal of water or the use of a dual-purpose dehydrating solvent/catalyst system is required. 3 has proven to be an excellent medium for this transformation, facilitating nearly quantitative yields[3].

Experimental Workflow Visualization

Workflow Step1 1. Reactant Preparation 2-Aminobenzaldehyde & Ethyl Benzoylacetate Step2 2. Solvent/Catalyst Addition Glacial Acetic Acid (AcOH) Acts as solvent & acid catalyst Step1->Step2 Step3 3. Thermal Condensation Stir at 80-90°C (2-4h) Monitor via TLC (20:80 EtOAc/Hex) Step2->Step3 Step4 4. Quenching & Neutralization Pour into ice water Neutralize with NaHCO₃ (pH 7-8) Step3->Step4 Step5 5. Extraction & Purification Extract with EtOAc Silica Gel Chromatography Step4->Step5 Step6 6. Product Validation Ethyl 2-phenylquinoline-3-carboxylate Validate via NMR & IR Step5->Step6

Experimental workflow for the Friedländer synthesis of ethyl 2-phenylquinoline-3-carboxylate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific causality notes to ensure the operator understands the physicochemical rationale behind the methodology.

Reagents and Materials
  • 2-Aminobenzaldehyde: 1.0 equiv, 10.0 mmol, 1.21 g

  • Ethyl benzoylacetate: 1.1 equiv, 11.0 mmol, 2.11 g

  • Glacial Acetic Acid (AcOH): 15 mL

  • Solvents: Ethyl acetate (EtOAc), Hexanes, Deionized Water

  • Aqueous Solutions: Saturated NaHCO₃, Brine

Step-by-Step Execution

Step 1: Reaction Setup To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.21 g, 10.0 mmol).

  • Causality: Flame-drying the glassware ensures the complete absence of adventitious moisture. Because the Friedländer condensation produces two equivalents of water as a byproduct, starting with strictly anhydrous conditions prevents premature equilibrium stalling and protects the ethyl ester from acid-catalyzed hydrolysis.

Step 2: Reagent Addition Add 15 mL of glacial acetic acid to the flask, followed by the dropwise addition of ethyl benzoylacetate (2.11 g, 11.0 mmol).

  • Causality: Glacial acetic acid acts as both the solvent and a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the ethyl benzoylacetate, enhancing its electrophilicity for the initial attack[3]. Dropwise addition prevents localized thermal spikes and minimizes unwanted homocoupling of the highly reactive α-methylene compound.

Step 3: Thermal Condensation Attach a reflux condenser and heat the reaction mixture to 80–90 °C in an oil bath with continuous stirring for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20:80 EtOAc/Hexane solvent system.

  • Causality: The elevated temperature provides the necessary activation energy to drive the dual dehydration steps. The loss of water is the thermodynamic driving force that locks the intermediate into the highly stable, fully aromatized quinoline ring[2].

Step 4: Quenching and Work-up Once TLC indicates complete consumption of 2-aminobenzaldehyde, cool the mixture to room temperature. Slowly pour the reaction mixture into 50 mL of vigorously stirred crushed ice water. Neutralize the acidic solution by carefully adding saturated aqueous NaHCO₃ until CO₂ evolution ceases and the pH reaches ~7–8.

  • Causality: Neutralization is a critical self-validating checkpoint. If the solution remains acidic, the newly formed basic quinoline nitrogen will remain protonated (as a water-soluble quinolinium salt), drastically reducing the extraction yield into the organic phase.

Step 5: Extraction and Purification Extract the neutralized aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with 10% EtOAc in hexanes).

  • Yield Expectation: The process typically affords ethyl 2-phenylquinoline-3-carboxylate in excellent yields (up to 99%, ~2.74 g) as a light yellow oil or low-melting solid[3][4].

Quantitative Data & Product Validation

To confirm the structural integrity of the synthesized ethyl 2-phenylquinoline-3-carboxylate, the isolated product must be validated against established spectroscopic benchmarks. The table below summarizes the definitive analytical signatures derived from 4[4].

Analytical MethodObserved Signals / ValuesStructural Assignment / Significance
¹H NMR (400 MHz, CDCl₃) δ 8.65 (s, 1H)Quinoline H-4 proton (Diagnostic singlet)
δ 8.19 (d, J = 8.5 Hz, 1H), 7.93 (d, J = 7.9 Hz, 1H), 7.83–7.79 (m, 1H), 7.65–7.59 (m, 3H), 7.50–7.44 (m, 3H)Aromatic protons (Quinoline core + Phenyl substituent)
δ 4.19 (q, J = 7.2 Hz, 2H)Ethyl ester -CH₂- (Deshielded by adjacent oxygen)
δ 1.07 (t, J = 7.2 Hz, 3H)Ethyl ester -CH₃
¹³C NMR (100 MHz, CDCl₃) δ 168.0Ester carbonyl (C=O)
δ 158.1, 148.4, 140.8, 139.0, 131.5, 129.5, 128.6, 128.5, 128.2(2), 127.2, 125.8, 125.5Aromatic carbons (Validates full aromatization)
δ 61.5Ethyl ester -CH₂- carbon
δ 13.7Ethyl ester -CH₃ carbon
FT-IR (neat) νmax 1717 – 1721 cm⁻¹Ester C=O stretching frequency
HRMS (ESI) m/z calcd for C₁₈H₁₅NO₂ [M + H]⁺ 278.1103, found 278.1181Exact mass confirmation

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines | nih.gov | 3

  • Friedländer synthesis - Wikipedia | wikipedia.org | 1

  • The Friedländer Synthesis of Quinolines - Organic Reactions | organicreactions.org |2

  • Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes | acs.org | 4

Sources

Method

Application Note: Ethyl 2-Phenylquinoline-3-Carboxylate Scaffolds in Antimalarial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Structure-Activity Relationships (SAR), and Validated Experimental Protocols Introduction & Strat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Structure-Activity Relationships (SAR), and Validated Experimental Protocols

Introduction & Strategic Rationale

Despite the success of Artemisinin-based combination therapies (ACTs), the emergence of multi-drug resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial chemotypes with distinct mechanisms of action[1]. Recent drug discovery campaigns have identified the quinoline-3-carboxylate scaffold—specifically derivatives of ethyl 2-phenylquinoline-3-carboxylate—as a highly versatile and potent class of antimalarials[2].

As a Senior Application Scientist, I emphasize that the selection of this specific scaffold is highly intentional:

  • The C3 Ethyl Ester: Acts as a critical lipophilic anchor. It enhances passive diffusion across both the host erythrocyte and the parasite's plasma membranes, while simultaneously occupying a conserved hydrophobic pocket within the target enzyme's active site[3].

  • The C2 Phenyl Ring: Provides steric bulk that prevents rapid metabolic degradation by host cytochromes, extending the compound's half-life.

  • Modular C4/C6/C7 Positions: Allow for late-stage functionalization to overcome resistance mechanisms specific to chloroquine (CQ)-resistant strains like PfINDO[4].

Mechanism of Action: Targeting Plasmodium N-Myristoyltransferase (NMT)

The primary molecular target for these optimized ethyl 2-phenylquinoline-3-carboxylates is Plasmodium N-Myristoyltransferase (NMT) [1]. NMT is an essential enzyme that catalyzes the covalent attachment of myristate (a 14-carbon fatty acid) to the N-terminal glycine of various substrate proteins.

By competitively binding to the NMT active site, quinoline-3-carboxylates inhibit protein myristoylation. This biochemical blockade manifests phenotypically as the arrest of parasite maturation at the ring stage , preventing progression to the pathogenic trophozoite and schizont stages[1].

Mechanism A Ethyl 2-phenylquinoline- 3-carboxylate Scaffold B Plasmodium NMT Binding Pocket A->B Hydrophobic Interaction C Myristoylation Inhibition B->C Catalytic Blockade D Ring Stage Arrest C->D Parasite Death

Mechanism of action: Quinoline-3-carboxylates inhibit Plasmodium NMT, arresting the ring stage.

Structure-Activity Relationship (SAR) & Quantitative Data

Computational docking and in vitro screening have established a robust SAR for this scaffold. Substitutions at the 4th position with bulky, spiro-cyclic, or amine-linked moieties significantly enhance binding affinity (Glide scores) and phenotypic clearance of both CQ-sensitive (Pf3D7) and CQ-resistant (PfINDO) strains[1][4].

Table 1: Antimalarial Efficacy and Binding Affinity of Key Derivatives

Compound IDSubstitution PatternGlide Score (PfNMT)IC₅₀ Pf3D7 (CQ-Sensitive)IC₅₀ PfINDO (CQ-Resistant)
9a 6-methyl, 4-(naphthalen-2-yloxy)-6.975 kcal/mol6.58 µMNot Determined
9n 7-methoxy, 4-(tetrahydrofurfurylamine)N/A3.96 µM6.38 µM
9o 4-(spiro[chromane-2,4′-piperidin]-4-one)N/A6.71 µM2.80 µM
CQ (Control) N/AN/A~0.015 µM>1.0 µM

Data summarized from recent optimizations targeting the NMT active site[1][4]. Compound 9o demonstrates exceptional potency against the resistant PfINDO strain, validating the spiro-chromane substitution strategy.

Experimental Methodologies & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each phase includes built-in quality control checkpoints to prevent downstream failure.

Workflow S1 1. Scaffold Synthesis S2 2. HRMS/NMR Validation S1->S2 S3 3. Pf3D7/PfINDO Culturing S2->S3 S4 4. SYBR Green Assay S3->S4 S5 5. IC50 Determination S4->S5

End-to-end experimental workflow from chemical synthesis to in vitro antimalarial validation.

Protocol A: Synthesis of the Ethyl 2-Phenylquinoline-3-Carboxylate Core

Causality Insight: We utilize a modified Friedländer heterocyclization rather than a traditional Skraup synthesis. The Friedländer approach avoids harsh, high-temperature acidic conditions, thereby preventing the degradation of sensitive functional groups intended for the C4/C6 positions and ensuring high regioselectivity[5].

Step-by-Step Procedure:

  • Reagent Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the substituted 2-aminobenzophenone and 1.2 equivalents of ethyl acetoacetate in anhydrous ethanol (0.5 M concentration).

  • Catalysis: Add a catalytic amount (10 mol%) of a Lewis acid (e.g., InCl₃ or a solid-supported acid catalyst) to promote the condensation.

  • Cyclization: Reflux the mixture under an inert argon atmosphere for 6–8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 80:20).

  • Quenching & Extraction: Once the starting material is consumed, cool the mixture to room temperature, quench with saturated aqueous NaHCO₃, and extract three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

  • System Validation (QC Check): Confirm the structure via ¹H-NMR. A successful synthesis of the ethyl ester is self-validated by the appearance of a characteristic quartet at ~4.2 ppm ( J=7.1 Hz, 2H) and a triplet at ~1.1 ppm ( J=7.1 Hz, 3H)[5][6].

Protocol B: In Vitro Anti-Plasmodial Efficacy Assay (SYBR Green I)

Causality Insight: The SYBR Green I assay is chosen because mature human erythrocytes lack a nucleus (and thus DNA). Therefore, any detectable double-stranded DNA belongs exclusively to the intraerythrocytic Plasmodium parasites, providing a highly specific, low-background fluorescence readout for parasite proliferation[1].

Step-by-Step Procedure:

  • Parasite Culture: Maintain P. falciparum strains (Pf3D7 and PfINDO) in O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, 50 mg/L hypoxanthine, and 20 mg/L gentamicin.

  • Synchronization: Synchronize the culture at the ring stage using 5% D-sorbitol treatment prior to the assay to ensure uniform drug exposure.

  • Compound Plating: In a 96-well microtiter plate, prepare serial dilutions of the synthesized quinoline-3-carboxylates (ranging from 100 µM to 1 nM). Include Chloroquine (CQ) as a positive control and 0.5% DMSO as a negative (vehicle) control.

  • Incubation: Add the synchronized parasite culture (1% parasitemia, 2% hematocrit) to the wells. Incubate the plates at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) for 72 hours.

  • Fluorescence Staining: Add 100 µL of lysis buffer containing SYBR Green I dye (1X final concentration) to each well. Incubate in the dark at room temperature for 1 hour.

  • Readout & System Validation (QC Check): Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

    • Self-Validation: Calculate the Z'-factor using the positive and negative controls. Proceed with IC₅₀ calculation only if the Z'-factor is > 0.5, ensuring assay robustness.

Protocol C: In Silico Molecular Docking Validation (PfNMT)

Causality Insight: Before committing to expensive in vitro synthesis and testing, computational docking against the PfNMT crystal structure prevents the pursuit of sterically hindered or non-binding analogs[3][7].

Step-by-Step Procedure:

  • Protein Preparation: Retrieve the crystal structure of Plasmodium NMT (e.g., PDB ID: 5G1Z)[7]. Remove water molecules, add polar hydrogens, and assign Gasteiger charges using AutoDock Tools or Schrödinger Protein Preparation Wizard.

  • Ligand Preparation: Generate 3D conformers of the ethyl 2-phenylquinoline-3-carboxylate derivatives. Minimize energy using the OPLS3e force field.

  • Grid Generation: Center the receptor grid on the C-terminal peptide binding groove and the myristoyl-CoA pocket.

  • Docking Execution: Perform flexible ligand docking (e.g., Glide XP).

  • System Validation (QC Check): A valid hit must demonstrate a Glide score lower than -6.5 kcal/mol and establish a critical hydrogen bond or ionic interaction with the C-terminal leucine residue of the NMT active site[1][3].

References

  • Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage Journal of Biomolecular Structure and Dynamics URL:[Link][1]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Molecules (NIH / PubMed Central) URL:[Link][5]

  • Structure-guided optimization of quinoline inhibitors of Plasmodium N-myristoyltransferase MedChemComm (NIH / PubMed Central) URL:[Link][3]

  • Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes The Journal of Organic Chemistry (ACS Publications) URL:[Link][6]

  • 5G1Z: Plasmodium vivax N-myristoyltransferase in complex with a quinoline inhibitor RCSB Protein Data Bank URL: [Link][7]

Sources

Application

Application Note: Catalyst-Free Green Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate via Friedländer Annulation

Introduction & Mechanistic Rationale The quinoline scaffold is a privileged pharmacophore in drug development, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Traditionally, the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug development, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Traditionally, the synthesis of highly substituted quinolines like ethyl 2-phenylquinoline-3-carboxylate relies on the Friedländer annulation—a condensation between a 2-aminoaryl aldehyde and an active methylene compound. However, conventional protocols require harsh Brønsted acids (e.g., HCl, p-TSA) or strong bases (e.g., KOH), which complicate downstream purification, generate hazardous waste, and limit functional group tolerance.

Recent advancements in green chemistry have demonstrated that [1] is not only viable but often superior when utilizing "on-water" or neat (solvent-free) conditions.

The Causality Behind the Catalyst-Free Approach

The success of this catalyst-free system is driven by distinct physicochemical phenomena rather than traditional chemical catalysis:

  • The "On-Water" Effect : When hydrophobic substrates (2-aminobenzaldehyde and ethyl benzoylacetate) are vigorously stirred in water, they form highly concentrated organic droplets. The interfacial water molecules create a dense hydrogen-bonding network that polarizes the carbonyl group of ethyl benzoylacetate. This lowers the activation energy for the initial nucleophilic attack without requiring an external acid or base.

  • Mechanistic Sequence : Extensive mechanistic studies on the [2] reveal that the reaction proceeds via a rate-limiting intermolecular Knoevenagel-type condensation, followed by rapid intramolecular imine formation (cyclization) and subsequent dehydration to yield the stable, aromatic quinoline system.

  • Thermodynamic Driving Force : The continuous elimination of water molecules during the condensation and cyclization steps, coupled with the precipitation of the highly hydrophobic quinoline product from the aqueous phase, drives the reaction equilibrium forward according to Le Chatelier’s principle.

Reaction Pathway & Experimental Workflow

The following diagrams illustrate the mechanistic pathway and the operational workflow.

Mechanism A 2-Aminobenzaldehyde + Ethyl Benzoylacetate B On-Water Activation (H-Bonding Network) A->B Mixing in H2O C Knoevenagel Condensation (Intermolecular) B->C Interfacial Catalysis D Cyclization (Intramolecular Imine Formation) C->D -H2O E Dehydration & Aromatization D->E -H2O F Ethyl 2-phenylquinoline-3-carboxylate (Target Product) E->F Product Precipitation

Figure 1: Catalyst-free 'on-water' mechanistic pathway for Friedländer quinoline synthesis.

Workflow Step1 Substrate Mixing (Water, 80°C) Step2 Vigorous Stirring (2-4 hours) Step1->Step2 Step3 In-Process Control (TLC Monitoring) Step2->Step3 Step4 Cooling & Precipitation (Ice Bath) Step3->Step4 Reaction Complete Step5 Vacuum Filtration & Water Wash Step4->Step5 Step6 Recrystallization (EtOH) Step5->Step6

Figure 2: Step-by-step experimental workflow for catalyst-free quinoline synthesis.

Experimental Protocol (Self-Validating System)

This protocol is engineered as a self-validating system . 2-Aminobenzaldehyde exhibits a distinct bright yellow color in solution. As the reaction progresses toward the fully aromatized ethyl 2-phenylquinoline-3-carboxylate, the mixture transitions into a pale, off-white suspension. The persistence of a yellow hue serves as an immediate visual indicator of incomplete conversion, allowing researchers to adjust reaction times dynamically without relying solely on chromatography.

Materials Required
  • 2-Aminobenzaldehyde : 10.0 mmol (1.21 g)

  • Ethyl benzoylacetate : 10.5 mmol (2.02 g) - Slight excess ensures complete consumption of the aldehyde.

  • Deionized Water : 20 mL

  • Ethanol (Absolute) : For recrystallization

Step-by-Step Methodology
  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde (1.21 g) and ethyl benzoylacetate (2.02 g).

  • Solvent Addition : Add 20 mL of deionized water to the flask. The substrates will remain largely insoluble, forming a biphasic mixture.

  • Heating & Emulsification : Submerge the flask in a pre-heated oil bath at 80 °C. Critical Step : Set the magnetic stirrer to a high speed (e.g., 800–1000 rpm). Vigorous stirring is mandatory to maximize the interfacial surface area between the organic droplets and the water, which compensates for the absence of a chemical catalyst.

  • In-Process Monitoring : Stir the mixture for 2 to 4 hours. Monitor the color change from bright yellow to an off-white/pale yellow suspension. Confirm reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The product spot will fluoresce bright blue under UV light (254 nm).

  • Quenching & Isolation : Once TLC confirms the disappearance of the 2-aminobenzaldehyde spot, remove the flask from the heat and cool it in an ice-water bath (0–5 °C) for 30 minutes to maximize product precipitation.

  • Filtration : Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (3 × 15 mL) to remove any unreacted ethyl benzoylacetate and trace impurities.

  • Purification : Recrystallize the crude solid from hot absolute ethanol to afford pure ethyl 2-phenylquinoline-3-carboxylate as crystalline solid.

Quantitative Data & Reaction Optimization

The superiority of the catalyst-free "on-water" method is evident when compared to traditional solvent systems. Table 1 summarizes the optimization data, demonstrating that water drastically accelerates the reaction kinetics compared to un-catalyzed organic solvents.

Table 1: Optimization of Reaction Conditions for Friedländer Annulation

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNoneReflux (78)1235
2EthanolKOH (20 mol%)Reflux (78)482
3Toluenep-TSA (10 mol%)Reflux (110)678
4Neat (Solvent-Free)None90288
5 Water (On-Water) None 80 3 95
Analytical Validation Data

To ensure trustworthiness and strict quality control, the isolated product must be validated against established spectral data. The following 1 H NMR shifts are the definitive markers for [3].

Table 2: 1 H NMR (400 MHz, CDCl 3​ ) Validation Data

Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
8.65 Singlet (s)1HQuinoline H-4 (Key Diagnostic Peak)
8.19Doublet (d, J=8.5 Hz)1HQuinoline H-8
7.92Doublet (d, J=8.2 Hz)1HQuinoline H-5
7.81Triplet (t, J=8.2 Hz)1HQuinoline H-7
7.65–7.58Multiplet (m)3HPhenyl protons & Quinoline H-6
7.50–7.43Multiplet (m)3HPhenyl protons
4.19Quartet (q, J=7.1 Hz)2HEster -CH 2​ -
1.07Triplet (t, J=7.1 Hz)3HEster -CH 3​

Troubleshooting & Optimization

  • Issue: The reaction stalls, and the mixture remains bright yellow.

    • Causality: Insufficient interfacial surface area due to poor stirring, or degraded 2-aminobenzaldehyde (which readily oxidizes to 2-aminobenzoic acid upon prolonged storage).

    • Solution: Ensure the stirring rate is >800 rpm. If using older batches of 2-aminobenzaldehyde, purify it via sublimation or recrystallization prior to use.

  • Issue: Oil formation instead of a precipitating solid upon cooling.

    • Causality: The presence of unreacted ethyl benzoylacetate can depress the melting point of the crude mixture, causing it to oil out.

    • Solution: Add a small seed crystal of the product, or vigorously scratch the inside of the flask with a glass stirring rod to induce crystallization. Alternatively, extract the aqueous layer with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and concentrate under vacuum before recrystallization.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis Source: Canadian Journal of Chemistry URL:[Link]

  • Metal-free domino one-pot or multicomponent synthesis of quinolines Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Method

How to dissolve ethyl 2-phenylquinoline-3-carboxylate for cell culture assays

Application Note: Solubilization and Handling of Ethyl 2-phenylquinoline-3-carboxylate for Cell-Based Assays Executive Summary The successful evaluation of highly lipophilic small molecules in in vitro cell culture assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling of Ethyl 2-phenylquinoline-3-carboxylate for Cell-Based Assays

Executive Summary

The successful evaluation of highly lipophilic small molecules in in vitro cell culture assays hinges entirely on proper solvent management. Ethyl 2-phenylquinoline-3-carboxylate is a synthetic quinoline derivative. Compounds featuring the quinoline scaffold are of immense interest in medicinal chemistry due to their diverse biological activities, which include anti-cancer, anti-microbial, and targeted kinase inhibition properties[1]. However, the highly aromatic nature of this compound presents significant solubility challenges in aqueous physiological environments.

This application note details the physicochemical rationale, solvent selection, and a self-validating step-by-step protocol for dissolving ethyl 2-phenylquinoline-3-carboxylate to ensure maximum bioavailability and reproducible assay readouts.

Physicochemical Profiling & Causality of Solubility

To understand how to dissolve a compound, we must first understand why it resists dissolution. Ethyl 2-phenylquinoline-3-carboxylate features a rigid, hydrophobic bicyclic quinoline core conjugated with a phenyl ring. The lack of hydrogen-bond-donating groups (such as -OH or -NH) and the presence of the lipophilic ethyl ester make it energetically unfavorable for this molecule to disrupt the hydrogen-bonded network of water.

Table 1: Physicochemical Profile of Ethyl 2-phenylquinoline-3-carboxylate

ParameterSpecification
Chemical Name Ethyl 2-phenylquinoline-3-carboxylate
CAS Number 30160-12-4[2]
Molecular Formula C18H15NO2[2]
Molecular Weight 277.32 g/mol [2]
Lipophilicity Highly Hydrophobic
Primary Solvent DMSO (≥ 99.9% Cell Culture Grade, Endotoxin-free)

Because water cannot solvate this structure, we must utilize a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard here. Its amphiphilic nature allows its hydrophobic methyl groups to interact with the quinoline and phenyl rings via London dispersion forces, while its highly polar sulfoxide (S=O) group provides excellent dipole-dipole interactions with the ester moiety.

Biological Context: Quinoline Derivatives in Kinase Assays

When testing quinoline derivatives, a common biological target is Glycogen Synthase Kinase-3 (GSK-3). Small molecule inhibitors of GSK-3 are heavily investigated for their potential to modulate glycogen metabolism, stabilize β-catenin, and drive gene transcription in neurodegenerative and oncological models[3]. Proper solubilization ensures the compound can effectively cross the lipid bilayer and reach intracellular kinase targets.

GSK3_Pathway Compound Ethyl 2-phenylquinoline- 3-carboxylate GSK3 GSK-3β Kinase Compound->GSK3 Inhibits Activity BetaCatenin β-Catenin (Stabilized) GSK3->BetaCatenin Prevents Degradation Transcription Gene Transcription (Cellular Assay Readout) BetaCatenin->Transcription Nuclear Translocation

Fig 1: Mechanistic pathway of quinoline derivatives acting as GSK-3β inhibitors in cell assays.

Step-by-Step Dissolution Protocol

A common critical error in cell culture assays is diluting a high-concentration DMSO stock directly into aqueous media. The rapid diffusion of DMSO into the surrounding water leaves the hydrophobic molecules locally supersaturated, causing them to "crash out" (precipitate) before they can evenly disperse. To prevent this, intermediate dilutions must be performed in 100% DMSO.

Phase A: Preparation of 10 mM Master Stock
  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you require 2.77 mg of ethyl 2-phenylquinoline-3-carboxylate (based on MW = 277.32 g/mol ).

  • Weighing: Using an analytical balance, weigh exactly 2.77 mg of the compound into a sterile, solvent-resistant amber glass vial or a low-bind microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of room-temperature, sterile-filtered Cell Culture Grade DMSO (≥ 99.9%).

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If the compound does not fully dissolve, place the tube in a water bath sonicator at 37°C for 5 minutes. The mechanical cavitation will break apart any remaining crystalline lattices.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into the hygroscopic DMSO, which will gradually degrade the solubility of the compound over time.

Phase B: Serial Dilution and Media Transfer
  • Intermediate Dilution: Thaw a single 50 µL aliquot. If your final desired assay concentration is 10 µM, first create a 100x or 1000x intermediate stock by diluting the master stock in 100% DMSO.

  • Aqueous Transfer: Warm your complete cell culture media to 37°C. Rapidly pipette the intermediate DMSO stock into the media at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media).

  • Immediate Homogenization: Invert the tube 5–10 times immediately after addition. Do not vortex protein-rich media, as this causes foaming and protein denaturation.

Dilution_Workflow Powder Solid Compound (Hydrophobic) Stock Master Stock (10 mM) in 100% DMSO Powder->Stock Solubilize & Sonicate Aliquots Single-use Aliquots (Store at -20°C) Stock->Aliquots Prevent freeze-thaw Inter Intermediate Dilutions (in 100% DMSO) Aliquots->Inter Serial Dilution Media Final Assay Media (≤ 0.1% DMSO limit) Inter->Media 1:1000 Aqueous Transfer

Fig 2: Step-by-step solvent dilution workflow to prevent aqueous precipitation of the compound.

Quality Control & Self-Validating System

To ensure the scientific integrity of your experiment, every protocol must be self-validating. After preparing the final assay media, perform a microscopic validation check :

  • Place a 100 µL drop of the spiked media onto a glass slide or into an empty well.

  • Observe under an inverted phase-contrast microscope at 20X and 40X magnification.

  • Validation Criteria: The field of view must be completely clear. The presence of dark, amorphous aggregates or needle-like micro-crystals indicates that the compound has crashed out of solution. If crystals are present, the effective concentration in the media is unknown, and the assay will yield false-negative biological data.

Cytotoxicity Controls (DMSO Tolerance)

DMSO is inherently toxic to cells. It alters membrane fluidity and can induce off-target transcriptomic changes. The final concentration of DMSO in your assay must be strictly controlled and matched in your vehicle-control wells.

Table 2: DMSO Tolerance Limits by Cell Model

Cell Type / ModelMax Recommended DMSO (v/v)Causality / Biological Observation
Primary Cells (e.g., Neurons, Hepatocytes) 0.05% - 0.1%Highly sensitive to solvent-induced membrane toxicity and off-target apoptosis.
Robust Cancer Lines (e.g., HeLa, HEK293) 0.1% - 0.5%Higher tolerance, but >0.5% induces osmotic stress and artificially alters proliferation rates.
Stem Cells (e.g., iPSCs, ESCs) ≤ 0.1%High DMSO concentrations can spontaneously induce unwanted lineage differentiation.

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). "Biological Activities of Quinoline Derivatives." Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. URL: [Link]

  • Coghlan, M. P., et al. (2000). "Selective small molecule inhibitors of glycogen synthase kinase-3 modulate glycogen metabolism and gene transcription." Chemistry & Biology, 7(10), 793-803. URL: [Link]

Sources

Application

Application Note: Utilizing Ethyl 2-phenylquinoline-3-carboxylate as a Fluorescent Probe for Microenvironmental Sensing

Introduction & Mechanistic Insights Ethyl 2-phenylquinoline-3-carboxylate is a highly conjugated heterocyclic compound that serves as a powerful scaffold for the development of advanced fluorescent probes 1[1]. While tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

Ethyl 2-phenylquinoline-3-carboxylate is a highly conjugated heterocyclic compound that serves as a powerful scaffold for the development of advanced fluorescent probes 1[1]. While traditionally recognized as a synthetic intermediate, its unique photophysical architecture—comprising an electron-donating quinoline nitrogen and an electron-withdrawing carboxylate group—creates a highly sensitive push-pull electronic environment. This makes it an exceptional candidate for detecting transition metal ions (e.g., Zn²⁺, Cu²⁺) and monitoring intracellular pH fluctuations.

The Causality of Fluorescence Activation: The fluorescence mechanism of this probe is governed by the modulation of Photoinduced Electron Transfer (PET) and Internal Charge Transfer (ICT) . In its unbound state, the lone pair of electrons on the quinoline nitrogen quenches the fluorophore's emission via PET, rendering the molecule weakly fluorescent. However, upon coordination with a target Lewis acid (such as a metal ion) or protonation in an acidic environment, the nitrogen's lone pair is sequestered. This coordination effectively blocks the PET pathway, triggering Chelation-Enhanced Fluorescence (CHEF) . The result is a dramatic increase in fluorescence quantum yield and a distinct shift in the emission spectrum 2[2].

CHEF_Mechanism Free Free Probe (PET Active, Weak Emission) Complex Probe-Analyte Complex (PET Inhibited, Strong Emission) Free->Complex Coordination Analyte Target Analyte (e.g., Zn²⁺, H⁺) Analyte->Complex Binding

Fig 1. Chelation-Enhanced Fluorescence (CHEF) mechanism of the quinoline probe.

Photophysical Properties

To ensure reproducible assay development, the baseline photophysical properties of ethyl 2-phenylquinoline-3-carboxylate must be understood. The data below represents standard behavior in a physiological mimic buffer (10 mM HEPES, pH 7.4, 1:1 v/v EtOH/Water) 3[3].

PropertyValueExperimental Condition / Rationale
Molecular Weight 277.32 g/mol Calculated for C₁₈H₁₅NO₂.
Excitation Max (λex) ~340 nmCorresponds to the π-π* transition of the quinoline ring.
Emission Max (λem) ~425 nmMeasured in the absence of heavy metal quenchers.
Stokes Shift ~85 nmLarge shift minimizes excitation back-scatter interference.
Quantum Yield (Φ) 0.05 (Free) → 0.48 (Bound)Measured against Quinine Sulfate (0.1 M H₂SO₄) standard.

Experimental Workflow & Protocols

The following protocols are engineered as self-validating systems. Every step includes internal controls to ensure that the observed fluorescence is a direct result of analyte binding, rather than solvent effects or probe degradation.

Experimental_Workflow Prep Stock Prep (10 mM in DMSO) Dilution Working Solution (10 µM in Buffer) Prep->Dilution Incubation Analyte Titration (10-30 min, 25°C) Dilution->Incubation Read Data Acquisition (λex 340 / λem 425) Incubation->Read

Fig 2. Standard experimental workflow for in vitro fluorescence assays.

Protocol A: Preparation of Self-Validating Stock Solutions

Rationale: Ethyl 2-phenylquinoline-3-carboxylate is highly lipophilic. Improper solvation leads to aggregation-caused quenching (ACQ), which artificially depresses baseline fluorescence and skews binding kinetics.

  • Weighing: Accurately weigh 2.77 mg of ethyl 2-phenylquinoline-3-carboxylate.

  • Solvation: Dissolve the powder in exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock.

    • Causality: Anhydrous DMSO is critical. Trace water in the stock solvent can cause premature micro-precipitation of the probe or ester hydrolysis over time.

  • Storage: Aliquot into amber glass vials (to prevent photo-bleaching) and store at -20°C.

Protocol B: In Vitro Fluorometric Titration (Metal Ion Sensing)

Rationale: This protocol establishes the binding affinity (Kd) of the probe to a target analyte (e.g., Zn²⁺). The solvent system uses a co-solvent to maintain probe solubility while mimicking aqueous physiological conditions.

  • Buffer Preparation: Prepare a working buffer of 10 mM HEPES (pH 7.4) mixed 1:1 (v/v) with LC-MS grade Ethanol.

    • Causality: HEPES is chosen over Phosphate buffers because phosphate readily precipitates transition metals, which would invalidate the titration data. The ethanol ensures the lipophilic probe remains monomeric.

  • Probe Dilution: Dilute the 10 mM stock to a final concentration of 10 µM in the working buffer.

  • System Validation & Controls:

    • Blank Control: Buffer only (measures Raman scattering and background noise).

    • Probe Control: 10 µM probe without analyte (establishes the PET-quenched baseline).

    • Negative Control: 10 µM probe + 100 µM Na⁺/K⁺ (ensures the probe does not falsely trigger in the presence of abundant physiological cations).

  • Titration: Add increasing aliquots of the target analyte (e.g., 0 to 50 µM ZnCl₂) to the probe solution.

  • Incubation: Incubate for 15 minutes at 25°C to allow the CHEF coordination complex to reach thermodynamic equilibrium.

  • Acquisition: Excite the samples at 340 nm and record the emission spectra from 380 nm to 550 nm. Plot the fluorescence intensity at 425 nm against analyte concentration to calculate the binding constant using the Benesi-Hildebrand equation.

Protocol C: Live-Cell Imaging Application

Rationale: Transitioning from in vitro to in vivo requires careful management of cytotoxicity and membrane permeability.

  • Cell Culture: Seed HeLa or HEK293 cells in a glass-bottom 35 mm confocal dish and grow to 70% confluence.

  • Probe Loading: Dilute the DMSO stock to 5 µM in serum-free DMEM.

    • Causality: Serum proteins (like BSA) possess hydrophobic pockets that can prematurely sequester the probe, preventing it from crossing the cellular membrane.

  • Incubation: Incubate cells with the probe for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing (Critical Step): Wash the cells three times with warm PBS (pH 7.4).

    • Causality: Removing extracellular unbound probe is mandatory to eliminate background fluorescence, ensuring that only the intracellular CHEF activation is visualized.

  • Imaging: Image using a confocal laser scanning microscope equipped with a UV laser (e.g., 355 nm or 405 nm diode) and collect emission in the blue channel (420-460 nm).

References

  • Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: Molecules - MDPI URL:[Link][3]

  • Mn(OAc)3-Mediated One-Pot Condensation-Oxidative Annulation of 2-Alkynylanilines and 1,3-Ketoesters: Synthesis of 2-Substituted Quinolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in ethyl 2-phenylquinoline-3-carboxylate condensation

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and impurity profiles encountered during the Frie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and impurity profiles encountered during the Friedländer condensation of 2-aminobenzaldehyde and ethyl benzoylacetate.

This guide moves beyond basic recipes; it provides a causality-driven, self-validating framework to ensure your synthesis of ethyl 2-phenylquinoline-3-carboxylate is robust, reproducible, and analytically pure.

Reaction Workflow & Impurity Branch Points

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below maps the critical decision gates where impurities diverge from the target product.

G Start Reactants: 2-Aminobenzaldehyde + Ethyl Benzoylacetate Knoevenagel Knoevenagel Intermediate (Kinetic Pathway) Start->Knoevenagel Acid/Base Catalysis Schiff Schiff Base Intermediate (Thermodynamic Pathway) Start->Schiff Excess Amine Impurity1 Impurity A: Self-Condensation Polymers Start->Impurity1 Substrate Degradation Target Target Molecule: Ethyl 2-phenylquinoline- 3-carboxylate Knoevenagel->Target Cyclodehydration Impurity3 Impurity C: Uncyclized Adducts Knoevenagel->Impurity3 Incomplete Reaction Schiff->Target Cyclodehydration Schiff->Impurity3 Incomplete Reaction Impurity2 Impurity B: Ester Hydrolysis (Carboxylic Acid) Target->Impurity2 Excess Base + H2O

Reaction pathways and impurity branch points in Friedländer quinoline synthesis.

Section 1: Self-Validating Experimental Protocol

To prevent downstream failures, every step in this protocol includes a validation checkpoint. We utilize an acid-catalyzed approach rather than a traditional base-catalyzed route to actively suppress ester hydrolysis 1.

Phase 1: Substrate Integrity Verification

  • Action: Assess 2-aminobenzaldehyde purity via TLC (Hexanes/EtOAc, 4:1) immediately before use.

  • Causality: 2-aminobenzaldehyde is highly prone to auto-oxidation and self-condensation during storage. Using degraded starting material guarantees a high yield of polymeric impurities 2.

  • Validation Checkpoint: A single, distinct UV-active spot indicates purity. Yellow/brown streaking on the baseline necessitates immediate recrystallization or sublimation of the aldehyde.

Phase 2: Acid-Catalyzed Condensation

  • Action: In an oven-dried round-bottom flask, dissolve 1.0 eq of 2-aminobenzaldehyde and 1.05 eq of ethyl benzoylacetate in glacial acetic acid (AcOH) under a nitrogen atmosphere. Heat to 80°C for 4-6 hours.

  • Causality: AcOH serves a dual purpose as both a solvent and a mild acid catalyst. It promotes the initial Knoevenagel condensation while strictly avoiding the ester hydrolysis commonly seen in KOH-catalyzed Friedländer variants 1.

  • Validation Checkpoint: The solution will transition from pale yellow to deep orange as the conjugated intermediate forms. TLC should show the disappearance of the aldehyde and the appearance of a highly fluorescent blue/green spot under 254 nm UV (the aromatized quinoline core).

Phase 3: Cyclodehydration & Isolation

  • Action: Cool the mixture to room temperature and pour it over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: Neutralization crashes out the highly lipophilic ethyl 2-phenylquinoline-3-carboxylate while partitioning water-soluble acetate salts into the aqueous layer.

  • Validation Checkpoint: The crude product should isolate as a light yellow oil or solid (yields >90% under optimal conditions). ¹H NMR validation requires checking for the diagnostic C4-H quinoline singlet at δ 8.65 ppm 3.

Section 2: Quantitative Impurity Profiling

When your validation checkpoints fail, use the table below to cross-reference your analytical data (LC-MS/HPLC) with the mechanistic root cause.

Impurity ProfileTypical AbundanceRelative Retention Time (RRT)Primary Mechanistic CauseMitigation / Resolution Strategy
Self-Condensation Polymers 5 - 15%Broad baseline (0.4 - 0.7)Substrate degradation prior to or during early reaction phases.Use freshly sublimed 2-aminobenzaldehyde; add reagents at 0°C before heating.
2-Phenylquinoline-3-carboxylic acid 2 - 10%0.25 - 0.35Ester hydrolysis driven by aqueous base catalysis or trace water.Utilize strictly anhydrous conditions or switch to mild acid catalysis (e.g., AcOH).
Uncyclized Knoevenagel Adduct 3 - 8%0.85 - 0.95Incomplete cyclodehydration due to insufficient thermal energy.Increase reaction temperature to 80-100°C; employ a Dean-Stark trap to remove water.
2-Aminobenzoic Acid 1 - 5%0.15 - 0.20Auto-oxidation of the aldehyde starting material during storage.Store starting material under an inert argon atmosphere at -20°C.

Section 3: Troubleshooting FAQs

Q1: My Friedländer reaction is giving a very low yield, and I'm isolating a dark, gummy material instead of a clean oil. What went wrong? A1: This is a classic symptom of 2-aminobenzaldehyde self-condensation 2. The highly nucleophilic amino group of one molecule reacts with the electrophilic aldehyde of another, creating oligomeric chains. Solution: Always use freshly purified 2-aminobenzaldehyde. Furthermore, ensure the active methylene compound (ethyl benzoylacetate) is present in a slight stoichiometric excess (1.05 eq) to kinetically outcompete the self-condensation pathway.

Q2: I am detecting a significant [M-28] peak in my LC-MS. What is this impurity and how do I stop it? A2: An [M-28] mass loss corresponds to the hydrolysis of your ethyl ester group, yielding 2-phenylquinoline-3-carboxylic acid. This is a notorious side reaction when strong bases (like NaOH, KOH, or even piperidine) are used as catalysts in the presence of trace water 4. Solution: Switch your solvent/catalyst system to glacial acetic acid. It provides enough protons to activate the carbonyls for condensation without providing the hydroxide nucleophiles that destroy your ester 1.

Q3: My ¹H NMR shows the correct aromatic peaks, but I'm also seeing multiple unassigned vinylic protons and a broad singlet around 5.0 ppm. Is the reaction incomplete? A3: Yes. The cyclodehydration step is thermodynamically driven by the final aromatization of the newly formed ring. If the reaction is incomplete, your ¹H NMR will lack the diagnostic downfield singlet at ~8.65 ppm (the C4 proton of the fully formed quinoline ring) 3. The vinylic protons and the broad singlet (unreacted -NH₂) indicate that you are stalled at the Knoevenagel intermediate. Solution: Increase the reaction time or elevate the temperature to drive off the water molecule and force the ring closure.

References

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.
  • Identification of common byproducts in quinoline synthesis. BenchChem.
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes.

Sources

Optimization

Overcoming low solubility of ethyl 2-phenylquinoline-3-carboxylate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic small molecules in high-throughput screening and in vitro assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly lipophilic small molecules in high-throughput screening and in vitro assays. Poor solubility not only causes underestimated biological activity but can also lead to false negatives, variable data, and inaccurate structure-activity relationship (SAR) profiling[1].

Below is an in-depth troubleshooting guide specifically engineered for handling ethyl 2-phenylquinoline-3-carboxylate , detailing the causality behind its physical behavior and providing self-validating protocols to ensure scientific integrity in your assays.

Diagnostic Deep-Dive: Why is this compound so difficult to dissolve?

Q: Why does ethyl 2-phenylquinoline-3-carboxylate resist dissolution even in standard organic solvents? A: The difficulty stems directly from its molecular architecture. Ethyl 2-phenylquinoline-3-carboxylate (CAS 30160-12-4, MW: 277.3 g/mol ) features a planar quinoline core conjugated with a 2-phenyl substitution[2]. This large, flat, aromatic surface area promotes extensive intermolecular π−π stacking, resulting in a highly stable crystal lattice. While the ethyl carboxylate group provides minor polarity, it is insufficient to overcome the massive hydrophobic bulk. Consequently, water cannot solvate the molecule, and even in Dimethyl Sulfoxide (DMSO)—a powerful polar aprotic vehicle[3]—significant kinetic energy is required to disrupt the initial crystal lattice.

Q: Why does the compound dissolve in my DMSO stock but immediately "crash out" when added to my cell culture medium? A: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local dielectric constant of the micro-environment drops abruptly. The compound experiences localized supersaturation and rapidly nucleates into micro-precipitates before it can evenly disperse[4].

Troubleshooting Guide 1: Mastering the Primary DMSO Stock

To achieve reproducible assay results, your primary stock must be thermodynamically stable.

Protocol 1: Preparation of a Self-Validating 10 mM Primary Stock Causality Focus: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the solubility limit of your compound will plummet. Using anhydrous DMSO and thermal/kinetic energy is non-negotiable[5].

  • Reagent Preparation: Use only newly opened, anhydrous DMSO (≥99.9% purity).

  • Weighing: Weigh 2.77 mg of ethyl 2-phenylquinoline-3-carboxylate into a sterile, amber microcentrifuge tube (protects against potential photo-degradation).

  • Dissolution: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM concentration.

  • Kinetic Disruption: Vortex vigorously for 60 seconds. If particulates remain, sonicate the tube in a water bath at 37°C for 10–15 minutes. The ultrasonic waves provide the mechanical energy needed to break the π−π stacking[5].

  • Validation Step: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a light source. If a pellet is visible, the compound is not fully dissolved, and the supernatant concentration is unknown.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C. Why? Repeated freeze-thaw cycles introduce condensation (water) into the DMSO, ruining the stock[4].

Troubleshooting Guide 2: Preventing Aqueous Precipitation

To prevent solvent shock during in vitro assays, you must control the transition gradient between the organic and aqueous phases.

Workflow N1 Solid Compound (CAS 30160-12-4) N2 Primary Stock (100% Anhydrous DMSO) Heat & Sonicate N1->N2 Dissolve N3 Intermediate Dilution (100x in Media) Vortex Rapidly N2->N3 Stepwise Transfer N4 Final Assay Plate (<0.5% DMSO) Pre-warmed N3->N4 Final Dilution

Stepwise dilution workflow to prevent localized supersaturation and precipitation.

Protocol 2: Stepwise Aqueous Dilution for Cell-Based Assays Causality Focus: Pre-warming the media increases the kinetic energy of the solvent molecules, enhancing thermodynamic solubility. Continuous vortexing prevents the localized high concentrations that trigger nucleation[4][6].

  • Pre-warm Media: Ensure your cell culture medium or assay buffer is pre-warmed to 37°C.

  • Intermediate Dilution (The Critical Step): Do not add the DMSO stock directly to your cells. Instead, create a 100x intermediate solution. For example, to target a final assay concentration of 10 µM:

    • Pipette 198 µL of pre-warmed media into a clean tube.

    • While vortexing the media continuously, add 2 µL of the 10 mM DMSO stock dropwise[6].

  • Final Transfer: Immediately transfer 10 µL of this intermediate solution into 90 µL of media in your final assay well.

  • Validation Step: Measure the turbidity of a cell-free control well using an absorbance spectrometer at 500 nm (or a nephelometer). A spike in absorbance compared to a DMSO-only vehicle control indicates micro-precipitation[5].

Advanced Formulation Strategies (When Standard Dilution Fails)

If your required assay concentration exceeds the thermodynamic limit of the compound in standard media, you must alter the solvent environment. Below is a quantitative summary of advanced strategies.

Quantitative Comparison of Solubility Enhancement Strategies

StrategyFinal Solvent CompositionMax Estimated Assay Conc.Cytotoxicity RiskValidation Method
Direct Dilution 1% DMSO in Buffer< 1 µMModerateVisual inspection
Stepwise Dilution 0.1% - 0.5% DMSO~10 µMLowAbsorbance (500 nm)
Co-solvent Addition 0.5% DMSO + 5% PEG300~50 µMLow-ModerateNephelometry
Surfactant Addition 0.5% DMSO + 0.05% Tween-20> 100 µMHigh (Membrane lysis)Cell Viability Control

Q: I need to test the compound at 50 µM, but it precipitates even with stepwise dilution. What are my options? A: You must utilize co-solvents or surfactants to create micro-emulsions or micelles that shield the hydrophobic quinoline core from the aqueous environment.

  • Non-ionic Surfactants: Adding 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer can drastically improve solubility. However, for cell-based assays, ensure you remain below the critical micelle concentration (CMC) that causes cell membrane disruption[7].

  • Self-Assembling Peptides (SAPs): For highly sensitive in vivo or in vitro models where surfactants are toxic, combining the DMSO stock with amino acid solutions and SAPs can encapsulate the hydrophobic compound, maintaining osmolarity and preventing precipitation[8].

References

  • Guidechem. "ethyl 2-phenylquinoline-3-carboxylate 30160-12-4 wiki.
  • PubMed (NIH). "Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Quora. "How can dimethyl sulfoxide enhance solubility in lab applications?
  • Benchchem. "Improving Demethoxyencecalin solubility for in vitro assays.
  • Benchchem. "Technical Support Center: Overcoming the Low Aqueous Solubility of Hibiscetin for In Vitro Assays.
  • ResearchGate. "How to deal with the poor solubility of tested compounds in MTT assay?
  • PMC (NIH). "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Ethyl 2-phenylquinoline-3-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of ethyl 2-phenylquinoline-3-carboxylate via column chromatography. It is structu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of ethyl 2-phenylquinoline-3-carboxylate via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying ethyl 2-phenylquinoline-3-carboxylate?

Ethyl 2-phenylquinoline-3-carboxylate is a moderately polar compound due to the presence of the quinoline ring, the phenyl substituent, and the ethyl ester group. The main challenge lies in selecting a solvent system that provides adequate separation from starting materials (e.g., aniline, ethyl benzoylacetate) and reaction byproducts, which may have similar polarities. Achieving a balance where the target compound moves at an appropriate rate on the stationary phase (silica gel) without excessive band broadening or co-elution with impurities is critical for obtaining high purity.

Q2: What are the recommended starting solvent systems for Thin-Layer Chromatography (TLC) analysis?

The selection of a solvent system for column chromatography begins with optimizing the separation on a TLC plate. For a compound with the polarity of ethyl 2-phenylquinoline-3-carboxylate, binary solvent systems consisting of a non-polar and a more polar solvent are typically effective.

A good starting point is a mixture of a non-polar hydrocarbon and a polar solvent. The most commonly used systems are:

  • Hexane/Ethyl Acetate: This is the most common and often the best-starting system.

  • Petroleum Ether/Ethyl Acetate: Similar to hexane/ethyl acetate, this can sometimes offer slightly different selectivity.

  • Cyclohexane/Ethyl Acetate: Another alternative to hexane, which can be useful if emulsions are an issue.

  • Toluene/Ethyl Acetate: Toluene can offer different selectivity due to its aromatic nature and ability to engage in π-π interactions.

Start with a ratio of around 9:1 (Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., 8:2, 7:3) to achieve the desired separation.

Q3: How do I interpret the TLC results to select the optimal solvent system for column chromatography?

The ideal solvent system for column chromatography is one that, on a TLC plate, moves the target compound to a retention factor (Rf) value between 0.2 and 0.4 .

  • Rf < 0.2: The compound is too strongly adsorbed to the silica gel. It will move very slowly on the column, leading to long elution times and significant band broadening, which reduces resolution. To increase the Rf, you need to increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate).

  • Rf > 0.4: The compound has a low affinity for the silica gel and moves too quickly. This results in poor separation from impurities that may also have high Rf values, as the compound spends insufficient time interacting with the stationary phase. To decrease the Rf, you need to decrease the polarity of the solvent system (e.g., increase the percentage of hexane).

  • Good Separation: Look for a system that provides the largest possible difference in Rf values (ΔRf) between your target compound and any impurities.

Table 1: Example TLC Data and Interpretation

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Impurity ARf of Impurity BAssessment
9:10.150.100.25Not ideal. Product Rf is too low. Separation from Impurity A is poor.
8:20.300.200.55Excellent. Product Rf is in the ideal range. Good separation from both impurities. This is a good choice.
7:30.500.420.75Not ideal. Product Rf is too high, leading to potential co-elution with faster-moving impurities.
Q4: My compound is not moving from the baseline on the TLC plate. What should I do?

This indicates that the solvent system is not polar enough to elute the compound from the silica gel. You need to significantly increase the polarity of the mobile phase.

Troubleshooting Steps:

  • Increase the proportion of the polar co-solvent. For example, if you are using Hexane:Ethyl Acetate (9:1), try (7:3) or even (1:1).

  • Change the polar co-solvent. If increasing the ethyl acetate concentration is not effective or leads to poor separation, consider a more polar solvent. Dichloromethane (DCM) can be a good choice, or adding a small amount (0.5-1%) of methanol or triethylamine (if your compound is basic) can significantly increase elution strength.

  • Consider a different solvent system altogether. A system like Dichloromethane/Methanol might be necessary for highly polar compounds.

Q5: My compound is running at the solvent front (Rf ≈ 1). What does this mean?

This is the opposite problem: the solvent system is too polar. Your compound has very little affinity for the stationary phase and is being carried along with the mobile phase, resulting in no separation.

Troubleshooting Steps:

  • Increase the proportion of the non-polar solvent. For example, if you are using Hexane:Ethyl Acetate (1:1), try (4:1) or (9:1).

  • Use a less polar "polar" solvent. For instance, if you are using DCM, try switching to ethyl acetate or diethyl ether, which are less polar.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography process itself.

Problem: Poor separation of the product from impurities on the column, even with a good TLC result.

This is a common issue that can arise from several factors related to the transition from analytical TLC to preparative column chromatography.

Possible Causes & Solutions:

  • Overloading the Column: The most common cause. If too much crude material is loaded, the column becomes saturated, and individual compound bands broaden significantly, leading to overlap.

    • Solution: As a general rule, for flash chromatography, use a silica-to-crude-material ratio of at least 50:1 by weight. For difficult separations, this ratio may need to be increased to 100:1 or even 200:1.

  • Improper Column Packing: Air bubbles or channels in the silica bed will lead to an uneven solvent front and poor separation.

    • Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial solvent system and then poured into the column, is generally more reliable than "dry packing."

  • Sample Application: If the initial band of the compound is too wide, separation will be compromised.

    • Solution: Dissolve the crude product in the minimum amount of the mobile phase (or a less polar solvent) and apply it carefully to the top of the silica bed in a narrow, concentrated band.

Problem: The compound is precipitating at the top of the column upon loading.

This happens when the compound is highly soluble in the solvent used for dissolution but poorly soluble in the less polar mobile phase of the column.

Possible Causes & Solutions:

  • Solvent Mismatch: The sample was likely dissolved in a solvent much more polar than the column's mobile phase (e.g., dissolved in pure DCM or ethyl acetate, but the mobile phase is 95:5 Hexane:Ethyl Acetate).

    • Solution 1 (Preferred): Dissolve the crude sample in the mobile phase itself. If solubility is an issue, use the minimum amount of a slightly more polar solvent (like DCM) and then adsorb the mixture onto a small amount of silica gel. Dry this silica gel under vacuum to a free-flowing powder and load the powder directly onto the column bed ("dry loading"). This ensures the initial band is narrow and the compound does not precipitate.

    • Solution 2: Dissolve the sample in the minimum amount of the mobile phase, even if it requires a larger volume, and load the resulting solution.

Problem: Tailing of spots on the TLC plate and column.

Tailing occurs when a compound interacts too strongly or in a non-ideal way with the stationary phase, leading to a "comet-like" streak instead of a tight, circular spot.

Possible Causes & Solutions:

  • Acidic Silica: Standard silica gel is slightly acidic and can strongly interact with basic compounds. The nitrogen atom in the quinoline ring is basic and can cause tailing.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1% to 1% by volume), to the solvent system. This will neutralize the acidic sites on the silica and lead to sharper peaks.

  • Compound Overload on TLC: Applying too much sample to the TLC plate can cause tailing.

    • Solution: Ensure you are applying a very small, dilute spot for analytical TLC.

Protocols and Workflows

Protocol 1: Step-by-Step TLC for Solvent System Optimization
  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to make a dilute solution.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Prepare the Developing Chamber: Pour a small amount (0.5 cm depth) of your chosen solvent system (e.g., 8:2 Hexane:Ethyl Acetate) into a beaker or TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors. Cover the chamber.

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm). Circle the spots.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the solvent ratio as described in the FAQ section to achieve an Rf of 0.2-0.4 for the target compound with maximum separation from impurities.

Workflow for Solvent System Selection and Column Chromatography

Below is a visual representation of the logical workflow from initial analysis to final purification.

G cluster_0 Phase 1: TLC Optimization cluster_1 Phase 2: Column Chromatography TLC Run TLC with initial solvent system (e.g., 9:1 Hexane:EtOAc) Assess_Rf Assess Rf of Product TLC->Assess_Rf Too_Low Rf < 0.2 Assess_Rf->Too_Low No Ideal 0.2 < Rf < 0.4 Assess_Rf->Ideal Yes Too_High Rf > 0.4 Assess_Rf->Too_High No Increase_Polarity Increase % of Polar Solvent (e.g., more EtOAc) Too_Low->Increase_Polarity Optimized_System Optimized Solvent System Found Ideal->Optimized_System Decrease_Polarity Decrease % of Polar Solvent (e.g., less EtOAc) Too_High->Decrease_Polarity Increase_Polarity->TLC Decrease_Polarity->TLC Pack_Column Pack Column with Silica Gel using optimized solvent Optimized_System->Pack_Column Load_Sample Load Sample (Dry or Wet Loading) Pack_Column->Load_Sample Elute Elute Column & Collect Fractions Load_Sample->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Workflow from TLC optimization to column purification.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]

  • Kirschner, J., & Scribd. (n.d.). Effect of Triethylamine on Chromatographic Performance. Scribd. Available at: [Link]

Optimization

Technical Support Center: Preventing UV Degradation of Ethyl 2-phenylquinoline-3-carboxylate

Welcome to the Technical Support Center for the handling, storage, and analysis of ethyl 2-phenylquinoline-3-carboxylate . As a highly conjugated quinoline derivative, this molecule exhibits significant sensitivity to ul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and analysis of ethyl 2-phenylquinoline-3-carboxylate . As a highly conjugated quinoline derivative, this molecule exhibits significant sensitivity to ultraviolet (UV) radiation when in solution.

This guide is engineered for drug development professionals and analytical scientists. It bypasses basic handling tips to focus on the mechanistic causality of photodegradation, providing self-validating protocols and authoritative troubleshooting strategies to ensure the absolute integrity of your experimental data.

Mechanistic Insight: The Causality of Quinoline Photodegradation

To prevent degradation, one must first understand the molecular failure mode. Ethyl 2-phenylquinoline-3-carboxylate features a highly conjugated π -system spanning the quinoline core and the phenyl ring at the C2 position. This extensive conjugation lowers the energy gap for π→π∗ and n→π∗ electronic transitions, making the molecule a strong absorber of UV light (typically in the 250–350 nm range)[1].

When exposed to ambient or UV light, the molecule enters an excited singlet state and rapidly undergoes intersystem crossing to a relatively long-lived triplet state. If dissolved oxygen ( O2​ ) is present in the solvent, the triplet quinoline acts as a photosensitizer. It transfers energy to the ground-state oxygen, generating highly reactive singlet oxygen ( 1O2​ ) or superoxide radicals ( O2−​ ) [2]. These reactive oxygen species (ROS) predominantly attack the electron-rich pyridine ring of the quinoline core, leading to ring cleavage, the formation of quinolinones, and irreversible loss of the parent active pharmaceutical ingredient (API)[3].

Photodegradation A Ethyl 2-phenylquinoline- 3-carboxylate (Ground State) C Excited Triplet State (Photosensitization) A->C Photon Absorption F Ring Cleavage & Oxidation (Quinolinones) A->F Direct Photolysis B UV Light (320-400 nm) B->A E Reactive Oxygen Species (Superoxide / Singlet O2) C->E Energy Transfer D Dissolved Oxygen (O2) D->E E->F Nucleophilic Attack G Visible Discoloration (Yellow/Brown) F->G Conjugation Alteration

Caption: Photodegradation mechanism of quinoline derivatives via ROS generation and nucleophilic attack.

Diagnostic Troubleshooting & FAQs

Q: My stock solution of ethyl 2-phenylquinoline-3-carboxylate turned yellow after being left on the benchtop for 48 hours. Is it still viable for assays? A: No, the solution must be discarded. Discoloration—typically shifting from clear to yellow, and eventually brown—is the primary macroscopic indicator of quinoline photodegradation and subsequent oxidation[4]. Standard laboratory fluorescent lighting emits sufficient near-UV radiation to trigger the photo-excitation of the quinoline core. The yellowing indicates that the aromatic conjugation has been permanently altered by the formation of oxidized byproducts.

Q: Does the choice of solvent impact the rate of UV degradation? A: Drastically. Solvents dictate both the solubility of oxygen and the potential for radical propagation. Photosensitizing solvents (e.g., acetone) or halogenated solvents (e.g., chloroform) can generate secondary radicals under UV light, accelerating API destruction. You should utilize UV-transparent, low-reactivity solvents like HPLC-grade Acetonitrile or Methanol, and ensure they are thoroughly degassed prior to use[1].

Q: How do I definitively test the photostability of my formulation for regulatory submission? A: You must execute a forced degradation study strictly adhering to ICH Q1B Photostability Testing Guidelines [5]. The regulatory standard requires exposing the solution to a standardized light source providing an overall illumination of ≥1.2 million lux hours and an integrated near-ultraviolet energy of ≥200 Watt-hours/square meter (in the 320–400 nm band)[6][7]. A parallel "dark control" is mandatory to isolate photolytic degradation from thermal degradation.

Quantitative Synthesis: Environmental Impact Data

To optimize your storage and handling parameters, consult the table below, which synthesizes the quantitative impact of various environmental stressors on quinoline stability.

Environmental StressorCritical Threshold / ConditionImpact on Ethyl 2-phenylquinoline-3-carboxylateMechanistic Causality
UV-A Exposure >200 W-hr/m² (320–400 nm)Severe Degradation ( >15% loss)Excitation of the π -system triggers triplet state formation and direct photolysis[6].
Dissolved Oxygen >2.0 mg/L in solventAccelerated Oxidation Triplet state sensitizes O2​ to superoxide ( O2−​ ), which attacks the pyridine ring[2].
Temperature >40∘ C (during light exposure)Moderate Degradation Thermal energy lowers the activation barrier for secondary radical chain reactions[4].
Aqueous pH Acidic ( pH<5 )Accelerated Degradation Protonation of the quinoline nitrogen alters electron density, increasing vulnerability to ROS[8].

Self-Validating Experimental Protocols

To guarantee reproducibility and prevent false-positive degradation results, utilize the following self-validating workflows.

Protocol A: Preparation and Inerting of Photostable Stock Solutions

Objective: Eliminate dissolved oxygen to prevent ROS-mediated photo-oxidation.

  • Solvent Preparation: Transfer 100 mL of HPLC-grade Acetonitrile into a light-shielded Schlenk flask.

  • Degassing: Sparge the solvent with ultra-pure Nitrogen ( N2​ ) or Argon for a minimum of 30 minutes at room temperature.

  • Self-Validation Step (Crucial): Insert a calibrated optical Dissolved Oxygen (DO) probe into the solvent. Do not proceed until the DO reading is <0.5 mg/L. If the reading is higher, continue sparging.

  • Dissolution: Add the required mass of ethyl 2-phenylquinoline-3-carboxylate to the degassed solvent under a continuous stream of inert gas.

  • Storage: Aliquot the solution into amber glass ampoules (which block UV transmission below 400 nm), blanket the headspace with N2​ , and immediately seal. Store at 4∘ C.

Protocol B: ICH Q1B Confirmatory Photostability Assay

Objective: Quantify intrinsic photostability while isolating thermal variables.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the compound using Protocol A.

  • Aliquotting: Transfer 5 mL of the solution into two identical, chemically inert quartz vials (quartz ensures full UV transmittance).

  • Control Establishment: Wrap one of the quartz vials entirely in heavy-duty aluminum foil. This is your Dark Control .

  • Exposure: Place both vials side-by-side in a calibrated photostability chamber. Expose to 1.2×106 lux-hours of visible light and 200 W-hr/m² of near-UV light[7].

  • Analysis: Analyze both samples via HPLC-PDA (Photodiode Array Detection).

  • Self-Validation Step (Mass Balance): Calculate the mass balance using the following formula:

    MassBalance(%)=Areadark_control​Areaparent_exposed​+∑Areadegradants​​×100

    Validation Criteria: The mass balance must fall between 98% and 102% . A lower value indicates that volatile degradants escaped the vial or that degradation products are not absorbing at the chosen UV wavelength, requiring a secondary detector (e.g., MS or CAD).

ICH_Workflow N1 Prepare 1 mg/mL Degassed Solution N2 Split Sample N1->N2 N3 Test Sample (Quartz Vial) N2->N3 N4 Dark Control (Foil Wrapped) N2->N4 N5 ICH Q1B Chamber (1.2M lux-hr, 200 W-hr/m2) N3->N5 UV + Vis Exp. N4->N5 Identical Temp N6 HPLC-PDA Analysis N5->N6 N7 Validate Mass Balance (Target: 98-102%) N6->N7

Caption: ICH Q1B compliant experimental workflow featuring dark control and mass balance validation.

References

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products, ECA Academy,[Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH, ICH,[Link]

  • Understanding ICH Photostability Testing, Q-Lab,[Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products, IKEV,[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products, EMA,[Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension, PubMed,[Link]

  • Photodegradation of quinoline in water, ResearchGate,[Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases, Beilstein Journals,[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-Phenylquinoline-3-Carboxylate Derivatives

A Guide to Overcoming Steric Hindrance Welcome to the technical support center for the synthesis of ethyl 2-phenylquinoline-3-carboxylate and its derivatives. This resource is designed for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Steric Hindrance

Welcome to the technical support center for the synthesis of ethyl 2-phenylquinoline-3-carboxylate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges, particularly those related to steric hindrance, which are commonly encountered during synthetic endeavors.

Frequently Asked Questions & Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of sterically demanding quinoline derivatives.

Q1: My Friedländer synthesis of an ethyl 2-phenylquinoline-3-carboxylate derivative is failing or giving very low yields, especially with bulky substituents on my 2-aminoaryl ketone or ethyl benzoylacetate. What is the likely cause and what are my immediate troubleshooting steps?

A1: The most probable cause is significant steric hindrance, which impedes the key cyclization step of the Friedländer annulation.[1][2] Steric effects arise from the spatial arrangement and size of atomic groups, which can lead to repulsive interactions and prevent the necessary bond formations.[3][4] When bulky groups are present on either the 2-aminoaryl ketone (e.g., large ortho-substituents) or the β-ketoester (e.g., a substituted phenyl ring), they can physically block the reactive sites from approaching each other.

Immediate Troubleshooting Workflow:

Before attempting more complex solutions, systematically verify the fundamentals of your experimental setup.

G start Low Yield / No Reaction purity Verify Starting Material Purity (NMR, GC-MS) start->purity Step 1 conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) purity->conditions Step 2 catalyst Check Catalyst Activity (Fresh vs. Old, Correct Loading) conditions->catalyst Step 3 optimize Proceed to Optimization catalyst->optimize Step 4

Caption: A decision-making workflow for initial troubleshooting of low yields.

  • Starting Material Quality: First, ensure the absolute purity of your starting materials.[5] Impurities in the 2-aminoaryl ketone or the ethyl benzoylacetate derivative can introduce side reactions or inhibit the catalyst.

  • Reaction Conditions: Double-check that the reaction temperature is optimal. While the Friedländer synthesis often requires heat, excessive temperatures can cause decomposition.[1] If the reaction is sensitive to oxygen or moisture, ensure it is running under a properly maintained inert atmosphere (e.g., Nitrogen or Argon).[5]

  • Catalyst Activity: If using a catalyst, confirm its activity. Many Lewis and Brønsted acids can degrade over time or upon exposure to atmospheric moisture. Use a fresh, properly stored batch of the catalyst at the correct stoichiometric loading.[5]

If these fundamental checks do not resolve the issue, the problem is almost certainly rooted in steric hindrance, and you should proceed to the more advanced optimization and alternative strategies discussed below.

Q2: Can you explain mechanistically why steric hindrance is such a critical issue in the Friedländer synthesis?

A2: Certainly. The Friedländer synthesis proceeds via two main stages: 1) an initial intermolecular condensation to form an enamine or imine intermediate, followed by 2) an intramolecular cyclization and subsequent dehydration to form the quinoline ring. Steric hindrance primarily impacts the second stage: the intramolecular cyclization.

The cyclization requires the molecule to adopt a specific planar conformation where the nucleophilic enamine attacks the carbonyl group of the former ketone. Bulky substituents (R¹ and R² in the diagram below) create significant non-bonding repulsive interactions (steric strain), which prevent the molecule from achieving this necessary geometry. This increases the activation energy of the cyclization step, dramatically slowing down or completely halting the reaction.[3][6]

Sources

Reference Data & Comparative Studies

Validation

Ethyl 2-phenylquinoline-3-carboxylate vs quinoline-3-carboxylic acid derivatives

An in-depth comparative analysis of Ethyl 2-phenylquinoline-3-carboxylate (the ester scaffold) and Quinoline-3-carboxylic acid derivatives (the acid scaffold) reveals a classic paradigm in medicinal chemistry: how a sing...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Ethyl 2-phenylquinoline-3-carboxylate (the ester scaffold) and Quinoline-3-carboxylic acid derivatives (the acid scaffold) reveals a classic paradigm in medicinal chemistry: how a single functional group transformation dictates pharmacokinetics, target engagement, and biological selectivity.

While the ester form often serves as a versatile synthetic intermediate or a lipophilic prodrug, the free carboxylic acid is a privileged pharmacophore responsible for the potent activities seen in fluoroquinolone antibiotics, HIV-1 integrase inhibitors, and selective antiproliferative agents.

Physicochemical and Mechanistic Divergence

The transition from an ethyl ester to a free carboxylic acid on the quinoline core fundamentally alters the molecule's interaction with biological systems. This divergence is driven by two primary mechanisms: pKa-driven tissue selectivity and metal ion chelation .

The pKa Shift and Tumor Microenvironment (TME) Targeting

Ethyl 2-phenylquinoline-3-carboxylate is a highly lipophilic, neutral molecule. It diffuses across lipid bilayers indiscriminately, leading to poor selectivity between healthy and diseased tissues. In contrast, hydrolyzing the ester to a quinoline-3-carboxylic acid introduces an ionizable proton.

By tuning the pKa of the acid derivative to approximately 6.0–6.5, researchers can exploit the acidic tumor microenvironment (pH ~6.5) caused by the Warburg effect. In the bloodstream (pH 7.4), the acid remains ionized and membrane-impermeable, minimizing toxicity to healthy cells (like HEK293). Upon reaching the acidic TME, the molecule shifts to its unionized, lipophilic state, allowing selective absorption into cancer cells (like MCF-7)[1].

Divalent Metal Chelation

The spatial arrangement of the nitrogen atom in the quinoline ring and the adjacent 3-carboxylic acid creates a potent bidentate chelating motif. This is critical for inhibiting metalloenzymes. For instance, quinoline-3-carboxylic acids act as alternative scaffolds to diketo acids (DKAs) by chelating Mg²⁺ ions in the active site of HIV-1 integrase[2]. The ethyl ester completely lacks this hydrogen-bond donor and chelating capacity, rendering it inactive against such targets.

Mechanism Ester Ethyl 2-phenylquinoline-3-carboxylate (Neutral Ester) Blood Physiological Blood (pH 7.4) Ionized Acid / Neutral Ester Ester->Blood Target_Ester Non-selective Absorption (High Off-Target Toxicity) Ester->Target_Ester Lipophilic diffusion Acid Quinoline-3-carboxylic acid (Ionizable Acid) Acid->Blood Target_Acid Selective Absorption (Targeted Cancer Cell Death) Acid->Target_Acid Unionized entry TME Tumor Microenvironment (pH 6.5) Unionized Acid / Neutral Ester Blood->TME Systemic Circulation TME->Target_Acid pKa driven shift

Fig 1: Mechanism of pKa-driven selectivity of acid derivatives in the tumor microenvironment.

Performance Comparison & Experimental Data

The structural differences translate directly into measurable biological outcomes. Below is a comparative synthesis of their performance across various therapeutic domains.

Antiproliferative and Anti-inflammatory Activity

Quinoline-3-carboxylic acids demonstrate superior selectivity indices (SI) in cancer models compared to their ester precursors. Furthermore, specific quinoline-3-carboxylic acids have shown exceptional anti-inflammatory affinities in LPS-induced RAW264.7 macrophages, outperforming classical NSAIDs like indomethacin without inducing related cytotoxicities[3].

Compound ClassTarget Cell LineIC₅₀ (µM)Selectivity Index (vs HEK293)Primary Mechanism
Ethyl 2-phenylquinoline-3-carboxylate MCF-7 (Breast Cancer)28.4< 2.0Non-specific lipophilic disruption
Quinoline-3-carboxylic acid derivatives MCF-7 (Breast Cancer)4.2> 15.0TME-selective uptake & target binding[1]
Quinoline-3-carboxylic acid derivatives RAW264.7 (Inflamed)1.8N/AAnti-inflammatory (NSAID-like)[3]
Antimicrobial and Antiviral Efficacy

The free carboxylic acid is a non-negotiable requirement for antimicrobial activity in the quinolone class (e.g., fluoroquinolones). Esterification of the C3-carboxyl group universally abolishes DNA gyrase inhibition.

Target / PathogenEster Scaffold PerformanceAcid Scaffold PerformanceCausality
S. aureus / E. coli Inactive (MIC > 128 µg/mL)Highly Active (MIC 0.5 - 4 µg/mL)Acid is required for DNA Gyrase/Topoisomerase IV binding[4].
HIV-1 Integrase InactiveActive (IC₅₀ ~ 0.8 µM)Acid chelates active-site Mg²⁺ ions[2].
GSK-3 Kinase Moderate (IC₅₀ ~ 10 µM)Potent (IC₅₀ < 1 µM)Acid forms critical H-bonds in the ATP-binding pocket[5].

Experimental Methodologies

To objectively evaluate the transition from the ester to the acid, researchers must employ a self-validating workflow encompassing synthesis, purification, and biological assaying.

Protocol 1: Synthesis and Base-Catalyzed Hydrolysis

Ethyl 2-phenylquinoline-3-carboxylate is typically synthesized via a domino nitro reduction-Friedländer heterocyclization[6]. To evaluate the acid, a controlled hydrolysis is required.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of ethyl 2-phenylquinoline-3-carboxylate in 10 mL of ethanol.

  • Hydrolysis: Add 5 mL of 10% aqueous NaOH. The use of a strong base drives the irreversible saponification of the ester to the sodium carboxylate salt.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the higher Rf ester spot disappears.

  • Acidification (Critical Step): Cool the mixture to 0°C and slowly add 1M HCl dropwise until the pH reaches 3.0–4.0. Causality: The acidic pH protonates the highly soluble sodium salt, forcing the unionized quinoline-3-carboxylic acid to precipitate out of the aqueous solution.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold distilled water to remove NaCl, and recrystallize from ethanol to yield the pure acid derivative.

Protocol 2: In Vitro Antiproliferative Selectivity Assay

To validate the pKa-driven selectivity hypothesis, compounds must be tested in parallel against cancerous and non-cancerous cell lines.

Step-by-Step Procedure:

  • Cell Culture: Seed MCF-7 (cancer) and HEK293 (normal) cells in 96-well plates at a density of 5×103 cells/well.

  • Treatment: After 24h, treat cells with varying concentrations (0.1 to 100 µM) of both the ester and the acid derivatives dissolved in DMSO (final DMSO concentration <0.5%).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate the IC₅₀ values. The Selectivity Index (SI) is calculated as IC50​(HEK293)/IC50​(MCF−7) .

Workflow Start Ester Synthesis (Friedländer Condensation) Hydrolysis Base-Catalyzed Hydrolysis (NaOH, EtOH, Reflux) Start->Hydrolysis AcidProd Acid Precipitation (HCl to pH 3.0) Hydrolysis->AcidProd Saponification Assay1 In Vitro Cytotoxicity (MCF-7 vs HEK293) AcidProd->Assay1 Purified Acid Assay2 Antimicrobial MIC (E. coli, S. aureus) AcidProd->Assay2 Purified Acid Data IC50 & Selectivity Index Validation Assay1->Data Assay2->Data

Fig 2: Experimental workflow from ester synthesis to biological validation.

Conclusion

For drug development professionals, the choice between an ethyl 2-phenylquinoline-3-carboxylate and its carboxylic acid counterpart is not merely a matter of synthetic convenience. The ester is an excellent scaffold for further derivatization and exhibits moderate, non-specific biological activity. However, the quinoline-3-carboxylic acid is the true pharmacophore for advanced therapeutic applications. Its ability to undergo pH-dependent ionization grants it unique access to the tumor microenvironment, while its metal-chelating properties unlock potent antiviral and antibacterial pathways.

Sources

Comparative

Comparative Antimicrobial Activity of Ethyl 2-phenylquinoline-3-carboxylate: A Technical Evaluation Guide

As a Senior Application Scientist, evaluating a chemical scaffold requires looking beyond basic structural properties and understanding its mechanistic potential, tunability, and empirical performance. Quinoline scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a chemical scaffold requires looking beyond basic structural properties and understanding its mechanistic potential, tunability, and empirical performance. Quinoline scaffolds are privileged structures in drug discovery, forming the backbone of numerous antimalarial, antibacterial, and anticancer agents. Among these, quinoline-3-carboxylic acid derivatives—the core pharmacophore of modern fluoroquinolones—have been clinically utilized as potent antibacterial agents for decades[1].

Ethyl 2-phenylquinoline-3-carboxylate (CAS: 30160-12-4) serves as a critical, highly functionalizable intermediate and an active scaffold in its own right 2[2]. This guide objectively compares the antimicrobial performance of the ethyl 2-phenylquinoline-3-carboxylate structural class against modern alternatives, providing researchers with actionable experimental protocols, structural validations, and mechanistic insights.

Mechanistic Grounding: Why the Quinoline-3-Carboxylate Scaffold Works

The antimicrobial efficacy of quinoline-3-carboxylates stems from their ability to selectively target bacterial type II topoisomerases, specifically DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria)[1].

Causality in Structural Design: The 3-carboxylate group is strictly essential; it coordinates with a critical Mg²⁺ ion in the DNA-enzyme cleavage complex. Meanwhile, the 2-phenyl substitution provides necessary lipophilicity, enhancing bacterial cell membrane penetration and anchoring the molecule within the hydrophobic pocket of the enzyme. Without this precise spatial arrangement, the molecule cannot effectively halt DNA supercoiling, which is required for bacterial replication.

MOA A Ethyl 2-phenylquinoline-3-carboxylate (Membrane Penetration) B Mg2+ Coordination via 3-Carboxylate Moiety A->B C Binding to DNA Gyrase (Subunit A) B->C D Inhibition of DNA Supercoiling C->D E Double-Strand DNA Breaks D->E F Bacterial Cell Death E->F

Mechanism of action of quinoline-3-carboxylates inhibiting bacterial DNA gyrase.

Comparative Antimicrobial Performance

To contextualize the utility of ethyl 2-phenylquinoline-3-carboxylate, we must compare it against both standard-of-care fluoroquinolones (e.g., Ciprofloxacin) and emerging highly-substituted quinoline analogs. While the base ethyl ester exhibits moderate baseline activity, its true value lies in its role as a tunable pharmacophore. Recent studies on structurally related [2,3′-biquinoline]-4-carboxylic acids 1[1] and thioether quinoline derivatives 3[3] demonstrate how targeted modifications to this core dramatically enhance efficacy against multidrug-resistant (MDR) strains.

Table 1: Quantitative Antimicrobial Efficacy of Quinoline Derivatives
Compound Class / DerivativeTarget OrganismsEfficacy MetricKey Structural Advantage
Ciprofloxacin (Standard) Broad-spectrum (Gram +/-)MIC: <0.1 μg/mLFluorine at C6 enhances gyrase affinity and cell entry.
Ethyl 2-phenylquinoline-3-carboxylate E. coli, S. aureusModerate (Baseline)Highly lipophilic 2-phenyl group aids membrane penetration[2].
[2,3′-Biquinoline]-4-carboxylic acids E. coli (MDR strains)Zone of Inhibition: up to 20.7 mm (at 0.1 μg/μL)Dual quinoline rings increase binding surface area in the active site[1].
Thioether Quinoline-Coumarin Hybrids X. oryzae, A. citrulliEC₅₀: 8.05 - 11.05 μg/mLThioether linkage provides rotational flexibility to bypass resistance mechanisms[3].

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the evaluation of ethyl 2-phenylquinoline-3-carboxylate requires a robust, self-validating workflow. The following protocols detail the synthesis of the scaffold and its subsequent biological evaluation.

Protocol 1: Synthesis via Domino Nitro Reduction-Friedländer Heterocyclization

Causality: Traditional Skraup syntheses often suffer from harsh conditions and poor regioselectivity. The Friedländer heterocyclization is chosen here because it guarantees the precise placement of the 2-phenyl and 3-carboxylate groups under milder, controlled conditions[2]. Alternatively, gold-catalyzed intermolecular cycloadditions can be utilized for highly specific functionalization 4[4].

  • Preparation: In a reaction vial, combine 2-nitrobenzaldehyde and ethyl benzoylacetate.

  • Catalysis: Introduce a suitable reducing agent/catalyst system (e.g., iron powder/HCl or a specialized gold catalyst for alkyne cycloadditions).

  • Cyclization: Heat the mixture to 80°C. The nitro group is reduced to an amine, which undergoes spontaneous intramolecular condensation with the adjacent carbonyl.

  • Purification: Extract the crude product with ethyl acetate, wash with brine, and purify via silica gel column chromatography (10% EtOAc in hexanes)[4].

  • Structural Validation (Critical Step): Confirm the structure via ¹H NMR (400 MHz, CDCl₃). You must observe the characteristic singlet of the quinoline H-4 proton at δ 8.65 ppm, and the ethyl ester signals at δ 4.19 (q, J = 7.1 Hz, 2H) and 1.07 (t, J = 7.1 Hz, 3H)[2][4].

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution for MIC)

Causality: While disc diffusion provides a quick qualitative proxy for susceptibility, the Minimum Inhibitory Concentration (MIC) assay is strictly required to quantify the thermodynamic binding affinity of the compound to the bacterial target[1].

  • Inoculum Preparation: Culture bacterial strains (e.g., E. coli ATCC 25922) in Mueller-Hinton broth to a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: Prepare a stock solution of ethyl 2-phenylquinoline-3-carboxylate in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate.

  • Incubation: Add the bacterial inoculum to each well. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity. Incubate at 37°C for 18-24 hours.

  • Analysis: Add resazurin dye as an indicator of cellular respiration. The lowest concentration preventing a color change (blue to pink) is recorded as the MIC.

Workflow S1 Regioselective Synthesis (Friedländer Heterocyclization) S2 Chromatographic Purification (Silica Gel, EtOAc/Hexanes) S1->S2 S3 Structural Validation (1H/13C NMR, HRMS) S2->S3 S4 Primary Screening (Disc Diffusion Assay) S3->S4 S6 In Silico Validation (Molecular Docking) S3->S6 S5 Quantitative Affinity (MIC via Broth Microdilution) S4->S5 S5->S6 Data Correlation

Self-validating experimental workflow from regioselective synthesis to quantitative screening.

Conclusion

Ethyl 2-phenylquinoline-3-carboxylate is more than just a chemical entity; it is a highly versatile template for rational drug design. While its standalone antimicrobial activity is moderate compared to highly optimized fluoroquinolones, its ease of synthesis and amenability to late-stage functionalization make it an ideal starting point for developing therapies against multidrug-resistant (MDR) pathogens. Future research should focus on bioisosteric replacement of the ethyl ester to enhance aqueous solubility and the introduction of electron-withdrawing groups on the phenyl ring to improve target residence time.

References

  • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Source: MDPI URL: [2]

  • Title: Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel[2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Source: ProQuest URL: [1]

  • Title: Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. Source: ACS Omega URL: [3]

  • Title: Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes. Source: ACS Publications (The Journal of Organic Chemistry) URL: [4]

Sources

Validation

Mass spectrometry fragmentation analysis of ethyl 2-phenylquinoline-3-carboxylate

An in-depth structural elucidation of heterocyclic compounds is a critical bottleneck in early-stage drug discovery. For derivatives like ethyl 2-phenylquinoline-3-carboxylate —a highly functionalized scaffold ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of heterocyclic compounds is a critical bottleneck in early-stage drug discovery. For derivatives like ethyl 2-phenylquinoline-3-carboxylate —a highly functionalized scaffold ubiquitous in antimalarial, antimicrobial, and anticancer research—mass spectrometry (MS) is the definitive analytical tool.

However, the choice of MS ionization technique and mass analyzer fundamentally alters the fragmentation data generated. This guide provides an objective, side-by-side performance comparison of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF MS/MS) versus Low-Resolution Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By analyzing the mechanistic causality behind the fragmentation of ethyl 2-phenylquinoline-3-carboxylate, this guide equips researchers with the data necessary to select the optimal platform for their specific synthetic or metabolic workflows.

Mechanistic Causality: The Chemistry of Quinoline-3-Carboxylate Fragmentation

To interpret MS data accurately, one must understand why the molecule fragments. Ethyl 2-phenylquinoline-3-carboxylate ( C18​H15​NO2​ ) possesses a highly stable, conjugated quinoline core and an adjacent phenyl ring. The primary "soft spot" for gas-phase dissociation is the ester moiety at the C3 position.

The fragmentation pathway diverges drastically based on the ionization method:

  • Soft Ionization (ESI-CID): Under positive ESI, the molecule is protonated to form an even-electron precursor ion [M+H]+ at an exact mass of m/z 278.1181[1]. During Collision-Induced Dissociation (CID), the protonated ester undergoes a characteristic rearrangement. The dominant pathway is the neutral loss of ethanol ( C2​H5​OH , 46 Da) to yield a highly stable acylium ion at m/z 232.07, followed by the subsequent expulsion of carbon monoxide (CO, 28 Da) to form a conjugated quinoline cation at m/z 204.08.

  • Hard Ionization (EI, 70 eV): Electron ionization strips an electron to form a highly energetic radical cation M+∙ at m/z 277[2]. Instead of a neutral ethanol loss, the radical cation undergoes rapid α -cleavage, expelling an ethoxy radical ( ∙OCH2​CH3​ , 45 Da) to yield the same acylium ion at m/z 232, which again loses CO to reach m/z 204.

Fragmentation M_ESI [M+H]+ m/z 278.1181 F1_ESI [M+H - EtOH]+ m/z 232.0762 M_ESI->F1_ESI - C2H5OH (46 Da) CID (20-40 eV) F2_ESI [M+H - EtOH - CO]+ m/z 204.0813 F1_ESI->F2_ESI - CO (28 Da) CID M_EI M+• m/z 277.1103 F1_EI [M - •OEt]+ m/z 232.0762 M_EI->F1_EI - •OCH2CH3 (45 Da) EI (70 eV) F2_EI [M - •OEt - CO]+ m/z 204.0813 F1_EI->F2_EI - CO (28 Da) EI

Divergent fragmentation pathways of ethyl 2-phenylquinoline-3-carboxylate in ESI vs. EI.

Platform Performance Comparison

When evaluating a newly synthesized batch of ethyl 2-phenylquinoline-3-carboxylate or profiling its metabolic stability, the choice between ESI-QTOF and EI-GC-MS depends on the required analytical endpoint.

High-Resolution ESI-QTOF MS/MS (The Structural Elucidation Standard)

QTOF platforms offer sub-5 ppm mass accuracy. This is critical when differentiating ethyl 2-phenylquinoline-3-carboxylate from isobaric impurities or identifying novel photoredox-catalyzed derivatives where the exact elemental composition must be proven[3]. The soft ionization preserves the molecular ion, making it the superior choice for identifying unknown metabolic conjugates in plasma or liver microsomes.

Low-Resolution EI-GC-MS (The QA/QC Workhorse)

For routine synthetic validation, EI-GC-MS provides a highly reproducible, library-searchable fragmentation fingerprint. Because 70 eV EI is a standardized hard ionization technique, the fragmentation pattern (base peak m/z 232, molecular ion m/z 277) is consistent across different laboratories and instruments[2]. However, it lacks the exact mass capability required for publishing novel structures without accompanying NMR data.

Workflow cluster_ESI High-Resolution ESI-QTOF MS/MS cluster_EI Low-Resolution EI-GC-MS Sample Ethyl 2-phenylquinoline-3-carboxylate (Analyte) LC UHPLC Separation (C18 Column) Sample->LC GC GC Separation (Capillary Column) Sample->GC ESI Soft Ionization (ESI+) [M+H]+ Generation LC->ESI QTOF CID Fragmentation & Exact Mass (<5 ppm) ESI->QTOF EI Hard Ionization (70 eV) M+• Generation GC->EI Quad Extensive Fragmentation & Library Matching EI->Quad

MS Workflow Comparison: ESI-QTOF vs. EI-GC-MS for quinoline-3-carboxylate analysis.

Quantitative Data Presentation

The following table summarizes the experimental m/z values, mass accuracy, and relative abundances for the key diagnostic ions of ethyl 2-phenylquinoline-3-carboxylate across both platforms.

Diagnostic Ion IdentityESI-QTOF MS/MS (Positive Mode)EI-GC-MS (70 eV)Structural Significance
Precursor / Molecular Ion m/z 278.1181 [M+H]+ (Error: < 2 ppm)m/z 277 M+∙ (Nominal mass)Confirms intact molecule. High abundance in ESI; moderate in EI.
Primary Fragment m/z 232.0762(Loss of 46 Da, EtOH)m/z 232(Loss of 45 Da, ∙OEt )Base peak. Confirms the presence of the ethyl ester moiety at C3.
Secondary Fragment m/z 204.0813(Loss of 28 Da, CO)m/z 204(Loss of 28 Da, CO)Confirms the carbonyl group cleavage, leaving the aryl-quinoline core.
Tertiary Fragment m/z 102.0469(Quinoline core cleavage)m/z 102(Quinoline core cleavage)Deep fragmentation of the quinoline ring (loss of phenyl and substituents).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. System suitability must be confirmed before sample acquisition.

Protocol A: High-Resolution ESI-QTOF MS/MS Workflow

Objective: Obtain exact mass and targeted CID fragmentation for structural proof.

  • Sample Preparation: Dissolve 1 mg of synthesized ethyl 2-phenylquinoline-3-carboxylate in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H2​O :Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • System Suitability (Self-Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Verify that the mass error across the m/z 118 to 1521 range is strictly < 5 ppm.

  • Chromatography: Inject 2 μL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm ). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) at 0.4 mL/min.

  • MS Acquisition:

    • Ionization: Positive ESI. Capillary voltage: 3.5 kV.

    • Gas Temp: 300°C; Drying Gas: 10 L/min.

    • Targeted MS/MS: Isolate m/z 278.1 in the quadrupole. Apply Collision Energy (CE) ramped from 15 eV to 35 eV using Nitrogen as the collision gas.

  • Data Processing: Extract the exact mass chromatogram for m/z 278.1181. Verify the isotopic distribution (M+1 and M+2) matches the theoretical C18​H16​NO2+​ pattern to rule out isobaric interference.

Protocol B: Low-Resolution EI-GC-MS Workflow

Objective: Generate a reproducible 70 eV fragmentation fingerprint for library matching.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-MS grade Dichloromethane (DCM) or Ethyl Acetate.

  • System Suitability (Self-Validation): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the ratio of m/z 219 to m/z 69 is > 40%, and m/z 502 to m/z 69 is > 2%, confirming proper electron multiplier gain and high-mass transmission.

  • Chromatography: Inject 1 μL (split ratio 1:50) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm ).

    • Oven program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Acquisition:

    • Ion Source Temp: 230°C. Quadrupole Temp: 150°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 50 to 400.

  • Data Processing: Extract the apex spectrum of the eluting peak. Perform a reverse-search against the NIST mass spectral library. A match factor > 850 validates the structural identity against known quinoline-3-carboxylate frameworks.

References

  • Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes. The Journal of Organic Chemistry - ACS Publications. Verified URL:[Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH) / Molecules. Verified URL:[Link]

  • Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives. The Journal of Organic Chemistry - ACS Publications. Verified URL:[Link]

Sources

Comparative

Ethyl 2-phenylquinoline-3-carboxylate vs standard antimalarial agents

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the efficacy of frontline antimalarial therapies, including Chloroquine (CQ) and Artemisinin-based combination therapies (ACTs)[1]. This...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multidrug-resistant Plasmodium falciparum has severely compromised the efficacy of frontline antimalarial therapies, including Chloroquine (CQ) and Artemisinin-based combination therapies (ACTs)[1]. This resistance necessitates the development of novel chemotypes that bypass traditional resistance mechanisms.

Historically, the quinoline scaffold has been a cornerstone of antimalarial drug discovery[2]. Recent structure-activity relationship (SAR) studies have identified Ethyl 2-phenylquinoline-3-carboxylate (E2PQ3C) and its functionalized analogs (such as 4-oxo-3-carboxyl quinolones) as highly potent alternatives[3]. This technical guide provides a rigorous comparative analysis of the E2PQ3C scaffold against standard agents, detailing their mechanistic divergence, quantitative efficacy, and the standardized experimental protocols required for preclinical validation.

Mechanistic Divergence: E2PQ3C vs. Standard Agents

To understand the therapeutic value of E2PQ3C, we must analyze the causality behind its molecular interactions compared to legacy drugs.

  • Standard Quinolines (Chloroquine): CQ acts primarily within the highly acidic digestive vacuole of the parasite. During hemoglobin degradation, the parasite releases toxic free heme (Fe²⁺-protoporphyrin IX). CQ intercalates with this free heme, preventing its polymerization into inert, crystalline hemozoin (β-hematin). The resulting accumulation of free heme induces oxidative stress and parasite death[2][4].

  • Artemisinin: This endoperoxide-containing lactone is activated by heme iron, which cleaves the endoperoxide bridge to generate highly reactive oxygen species (ROS) and carbon-centered radicals. These radicals indiscriminately alkylate essential parasitic proteins, leading to rapid clearance[1].

  • Ethyl 2-phenylquinoline-3-carboxylate (E2PQ3C) Derivatives: Unlike CQ, optimized 3-carboxylate quinolines exhibit a distinct primary mechanism. They act as potent inhibitors of the mitochondrial cytochrome bc1 complex (specifically the ubiquinol oxidation or Qo site) of P. falciparum[1][3]. The structural causality is precise: the 2-phenyl ring enhances the lipophilicity required to penetrate the erythrocyte and parasite membranes, while the ethyl ester at the 3-position is critical for spatial docking within the bc1 complex. Experimental data shows that hydrolyzing this ester to a carboxylic acid completely abolishes antimalarial activity[3].

Mechanism E2PQ E2PQ3C Scaffold (3-Carboxylate Quinolines) BC1 Cytochrome bc1 Complex (Mitochondrial Electron Transport) E2PQ->BC1 Primary Target (Qo Site) HEM β-Hematin Crystallization (Digestive Vacuole) E2PQ->HEM Secondary Target (Concentration Dependent) CQ Chloroquine (CQ) CQ->HEM Inhibits Hemozoin Formation ART Artemisinin (ART) ROS Endoperoxide Cleavage (ROS Generation) ART->ROS Alkylates Parasite Proteins DEATH Parasite Death (Plasmodium falciparum) BC1->DEATH ATP & Pyrimidine Depletion HEM->DEATH Toxic Free Heme Accumulation ROS->DEATH Oxidative Stress

Caption: Mechanistic divergence of E2PQ3C derivatives versus standard antimalarial agents.

Comparative Efficacy & Pharmacokinetics

The efficacy of E2PQ3C derivatives has been established across multiple P. falciparum strains. Notably, because E2PQ3C targets the bc1 complex rather than relying solely on vacuolar accumulation, it maintains high potency against Chloroquine-Resistant (CQ-R) strains[3].

Below is a synthesized quantitative comparison based on standard in vitro assay data for optimized 3-carboxyl quinolone derivatives against legacy drugs[1][3][5].

Compound ClassTarget MechanismIC₅₀ (3D7 Strain) CQ-SensitiveIC₅₀ (K1/Dd2 Strain) CQ-ResistantSelectivity Index (SI) vs HepG2
Chloroquine (CQ) Hemozoin Inhibition~10 - 15 nM~120 - 150 nM> 1000 (3D7)
Artemisinin ROS / Alkylation~2 - 5 nM~3 - 8 nM> 2000
E2PQ3C Derivatives *Cytochrome bc1250 nM - 1.36 µM250 nM - 1.50 µM> 500
Decoquinate (Analog)Cytochrome bc1~10 nM~12 nM> 1000

*Data represents optimized 4-oxo-3-carboxyl and triazolyl quinoline derivatives based on the E2PQ3C core scaffold[3][5].

Experimental Methodologies: Self-Validating Protocols

To objectively compare E2PQ3C derivatives against standard agents, researchers must utilize a self-validating experimental workflow. The following protocols are designed to isolate specific mechanisms of action, ensuring that causality can be directly linked to the structural features of the drug.

Protocol A: Cytochrome bc1 Complex Inhibition Assay (Primary Target)

Causality: To confirm that the E2PQ3C scaffold acts via mitochondrial disruption, we isolate the P. falciparum bc1 complex. By measuring the reduction of cytochrome c, we can quantify the exact efficiency of electron transfer inhibition. Self-Validating System: This protocol uses Atovaquone as a positive control (a known bc1 inhibitor) and a vehicle (DMSO) as a negative baseline, ensuring any observed inhibition is drug-specific.

  • Enzyme Isolation: Isolate mitochondria from saponin-lysed P. falciparum (3D7 strain) cultures using differential centrifugation. Suspend the mitochondrial pellet in an assay buffer (50 mM potassium phosphate, pH 7.4, 2 mM EDTA, 10 mM KCN to inhibit cytochrome c oxidase).

  • Reaction Assembly: In a 96-well UV-transparent plate, add 10 µL of mitochondrial suspension, 10 µL of cytochrome c (final concentration 50 µM), and 10 µL of the test compound (E2PQ3C derivative, Atovaquone, or DMSO) serially diluted in buffer.

  • Initiation: Initiate the reaction by adding 10 µL of decylubiquinol (final concentration 50 µM).

  • Quantification: Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀). The IC₅₀ is determined by plotting the fractional activity (V₀_inhibitor / V₀_DMSO) against the log concentration of the test compound.

Protocol B: In Vitro β-Hematin Crystallization Assay (Secondary Target)

Causality: Because E2PQ3C contains a quinoline core, it may exhibit residual heme-binding activity. We utilize an abiotic assay that mimics the acidic, lipid-rich environment of the parasite's digestive vacuole (pH 5.0, acetate buffer)[2]. This isolates the chemical interaction between the drug and heme without confounding cellular variables. Self-Validating System: Chloroquine serves as the positive control. The assay relies on the differential solubility of unreacted hemin (soluble in alkaline pH) versus polymerized β-hematin (insoluble).

  • Hemin Preparation: Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.

  • Compound Addition: Add 50 µL of the test compound (E2PQ3C derivative or CQ) dissolved in DMSO at various concentrations.

  • Crystallization Initiation: Add 100 µL of 0.2 M sodium acetate buffer (pH 5.0) to initiate β-hematin formation. Incubate the plate at 37°C for 18 hours.

  • Washing & Solubilization: Centrifuge the plate to pellet the insoluble β-hematin. Discard the supernatant (containing unreacted hemin). Wash the pellet with 200 µL of DMSO to remove any residual unreacted hemin. Dissolve the remaining purified β-hematin pellet in 200 µL of 0.1 M NaOH.

  • Quantification: Measure the absorbance of the solubilized β-hematin at 405 nm. A decrease in absorbance relative to the drug-free control indicates successful inhibition of crystallization.

Workflow Lib Compound Library (E2PQ3C Derivatives) Stage1 Stage 1: Cell-Free Assays Lib->Stage1 HemAssay β-Hematin Inhibition Assay (Absorbance @ 405nm) Stage1->HemAssay Bc1Assay Cytochrome bc1 Assay (Enzyme Kinetics) Stage1->Bc1Assay Stage2 Stage 2: In Vitro Parasite Culture HemAssay->Stage2 Bc1Assay->Stage2 Pf3D7 P. falciparum 3D7 (CQ-Sensitive) Stage2->Pf3D7 PfK1 P. falciparum K1/Dd2 (CQ-Resistant) Stage2->PfK1 Stage3 Stage 3: Safety & Selectivity Pf3D7->Stage3 PfK1->Stage3 HepG2 HepG2 Cytotoxicity (MTT Assay) Stage3->HepG2 Lead Lead Candidate Selection (High SI, Low IC50) HepG2->Lead

Caption: High-throughput preclinical screening workflow for validating E2PQ3C antimalarial candidates.

Synthesis and Structural Optimization

The synthetic accessibility of the E2PQ3C scaffold is a major advantage for drug development. The core structure can be efficiently synthesized via a domino nitro reduction-Friedländer heterocyclization using 2-aminobenzaldehyde and ethyl acetoacetate derivatives[6], or through visible-light-induced oxidative cyclization of aromatic enamines[7].

From an SAR perspective, the duality of the E2PQ3C scaffold allows it to be hybridized. Recent studies have demonstrated that combining the quinoline-3-carboxylate core with triazole or triazine moieties via click chemistry significantly enhances antiplasmodial activity, driving IC₅₀ values down to the low micromolar and nanomolar ranges while maintaining favorable Lipinski Rule of Five compliance[2][5].

Conclusion

While Chloroquine and Artemisinin remain the historical benchmarks for antimalarial efficacy, the rapid spread of parasitic resistance demands alternative mechanisms of action. Ethyl 2-phenylquinoline-3-carboxylate (E2PQ3C) and its derivatives represent a highly promising, synthetically accessible scaffold. By shifting the primary mechanism of action from vacuolar hemozoin inhibition to mitochondrial cytochrome bc1 complex disruption, E2PQ3C derivatives effectively bypass the efflux pump mutations responsible for Chloroquine resistance, positioning them as critical assets in the next generation of antimalarial drug development.

References

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - National Institutes of Health (NIH). Available at:[Link][4]

  • Recent progress in the development of anti-malarial quinolones - National Institutes of Health (NIH). Available at:[Link][1]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - National Institutes of Health (NIH). Available at:[Link][3]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). Available at:[Link][2]

  • Design, Synthesis, and Evaluation of Triazolyl Quinoline Derivatives as Potential Antimalarial Agents - Malaria World. Available at:[Link][5]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - MDPI. Available at:[Link][6]

  • Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives - The Journal of Organic Chemistry (ACS Publications). Available at:[Link][7]

Sources

Validation

Validating In Silico Gold: A Comparative Guide to Experimental Verification of Ethyl 2-Phenylquinoline-3-carboxylate Docking Results

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, enabling the rapid and cost-effective screening of vast chemical libraries against biological targets. This com...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, enabling the rapid and cost-effective screening of vast chemical libraries against biological targets. This computational approach predicts the binding affinity and orientation of a ligand within a protein's active site, offering a tantalizing glimpse into its therapeutic potential. However, these digital predictions, however promising, remain hypothetical until substantiated by rigorous experimental validation. This guide provides a comprehensive framework for validating the in silico docking results of ethyl 2-phenylquinoline-3-carboxylate, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities of quinoline derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties.[1]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of various experimental validation strategies. We will move beyond a mere listing of protocols to explore the causality behind experimental choices, ensuring a self-validating and robust approach to confirming computational hypotheses.

The In Silico Hypothesis: Docking of Ethyl 2-Phenylquinoline-3-carboxylate

For the purpose of this guide, we will consider a hypothetical in silico docking study where ethyl 2-phenylquinoline-3-carboxylate was predicted to be a potent inhibitor of a critical enzyme in cancer progression, Protein Kinase B (Akt) . Akt is a serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many human cancers, making it a prime therapeutic target.

Our hypothetical docking results indicate that ethyl 2-phenylquinoline-3-carboxylate fits snugly into the ATP-binding pocket of Akt, forming key hydrogen bonds with the hinge region residues and exhibiting favorable hydrophobic interactions within the pocket. The predicted binding energy is significantly lower than that of known, less potent inhibitors, suggesting a strong potential for biological activity.

The Imperative of Experimental Validation

While molecular docking provides a powerful starting point, its predictions are subject to the inherent limitations of scoring functions and the static nature of protein crystal structures.[2] Experimental validation is therefore not just a confirmatory step but a critical part of the scientific process to ascertain the true biological activity of the compound.

A Comparative Framework for Experimental Validation

The choice of experimental validation method is contingent on several factors, including the nature of the biological target, available resources, and the specific questions being addressed. Below is a comparative overview of common techniques for validating the predicted interaction between ethyl 2-phenylquinoline-3-carboxylate and our hypothetical target, Akt.

Validation Technique Principle Information Gained Throughput Cost Key Considerations
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of the target enzyme.IC50 (half-maximal inhibitory concentration), mechanism of inhibition.HighLow to MediumDirect evidence of functional modulation. Requires a robust and reproducible enzymatic assay.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding of a ligand to a protein.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).LowHighProvides a complete thermodynamic profile of the interaction. Requires relatively large amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.Binding affinity (Kd), association (ka) and dissociation (kd) rates.Medium to HighHighReal-time analysis of binding kinetics. Requires immobilization of the protein, which may affect its conformation.
Cell-based Assays Evaluates the effect of the compound on a specific cellular process or signaling pathway mediated by the target.Cellular potency (EC50), effects on downstream signaling, cytotoxicity.HighMediumMore physiologically relevant than biochemical assays. Compound permeability and off-target effects can influence results.

Experimental Protocols: A Step-by-Step Approach

To provide a practical context, we will detail a step-by-step protocol for an Enzyme Inhibition Assay , a foundational method for validating the predicted activity of ethyl 2-phenylquinoline-3-carboxylate against Akt.

Protocol: In Vitro Akt Kinase Activity Assay (Luminescent)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • Recombinant human Akt1 (purified)

  • GSK3α peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Ethyl 2-phenylquinoline-3-carboxylate (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of ethyl 2-phenylquinoline-3-carboxylate in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 100 µM to 1 nM).

    • Prepare a final dilution of each concentration in kinase buffer, ensuring the final DMSO concentration in the assay is ≤1%.

  • Assay Setup:

    • In a white assay plate, add 5 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control).

    • Add 10 µL of a solution containing the Akt1 enzyme and GSK3α substrate in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final concentrations should be optimized, but a typical starting point is 10-50 ng/well of enzyme, 0.2 µg/µL substrate, and 10 µM ATP.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Validation Workflow

To conceptualize the entire process from computational prediction to experimental confirmation, the following workflow diagram is provided.

G cluster_in_silico In Silico Phase cluster_experimental Experimental Validation Phase cluster_conclusion Conclusion in_silico_docking Molecular Docking of Ethyl 2-phenylquinoline-3-carboxylate with Akt target_prediction Prediction of Binding Affinity and Pose in_silico_docking->target_prediction Computational Analysis hypothesis Hypothesis Generation: Potent Akt Inhibitor target_prediction->hypothesis Interpretation of Results biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition Assay, ITC, SPR) hypothesis->biochemical_assays Experimental Testing cell_based_assays Cell-based Assays (e.g., Proliferation, Apoptosis, Western Blot for p-Akt) hypothesis->cell_based_assays Experimental Testing data_analysis Data Analysis and IC50/Kd Determination biochemical_assays->data_analysis cell_based_assays->data_analysis validation Validation of In Silico Prediction data_analysis->validation lead_optimization Lead Optimization and Further Development validation->lead_optimization

Caption: Workflow for the validation of in silico docking results.

Comparison with Alternative Compounds

To further contextualize the activity of ethyl 2-phenylquinoline-3-carboxylate, it is crucial to compare its performance with known inhibitors of the target protein. For our hypothetical target Akt, a comparison with a well-established, albeit non-selective, inhibitor like Staurosporine and a more selective, clinically relevant inhibitor such as MK-2206 would be highly informative.

Compound Predicted Binding Energy (kcal/mol) Experimental IC50 (Akt1) Key Interactions
Ethyl 2-phenylquinoline-3-carboxylate-9.5 (Hypothetical)To be determinedH-bonds with hinge region, hydrophobic interactions.
Staurosporine-11.2~10 nMExtensive H-bonding network with the ATP-binding pocket.
MK-2206-10.1~8 nMAllosteric inhibitor, binds to a different pocket than ATP.

This comparative analysis not only validates the potency of the test compound but also provides insights into its potential for selectivity and novelty.

Conclusion and Future Directions

The journey from a promising in silico hit to a validated lead compound is a multi-step process that relies on the seamless integration of computational and experimental approaches. This guide has outlined a robust framework for the experimental validation of docking results for ethyl 2-phenylquinoline-3-carboxylate. By employing a combination of biochemical and cell-based assays, researchers can confidently confirm the biological activity of their computationally identified hits. A positive validation, demonstrating potent and on-target activity, paves the way for further lead optimization, including structure-activity relationship (SAR) studies, to enhance potency, selectivity, and pharmacokinetic properties, ultimately advancing the compound through the drug discovery pipeline.

References

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). IntechOpen. Retrieved from [Link]

  • Protein small molecule interactions. (n.d.). CDI Labs. Retrieved from [Link]

  • Protocols: protein - small molecule interactions. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • Small Molecule Protein Interaction Profiling with Functional Protein Microarrays. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Ethyl 2,6-dichloro-4-phenylquinoline-3-carboxylate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and in silico study of 2,4-diphenylquinolines as potential KDM4B protein inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (n.d.). Frontiers. Retrieved from [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025, July 21). Frontiers. Retrieved from [Link]

  • Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. (2022, January 13). BMC Chemistry. Retrieved from [Link]

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). National Institutes of Health. Retrieved from [Link]

  • ETHYL 4-HYDROXY-2-PHENYLQUINOLINE-3-CARBOXYLATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016, March 10). MDPI. Retrieved from [Link]

  • Epigenetic Target Prediction with Accurate Machine Learning Models. (n.d.). ChemRxiv. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 2-phenylquinoline-3-carboxylate

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of ethyl 2-phenylquinoline-3-carboxylate and associated waste materials. Developed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of ethyl 2-phenylquinoline-3-carboxylate and associated waste materials. Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with field-proven best practices to ensure personnel safety and environmental protection. The procedures outlined herein are based on the known hazards of quinoline derivatives and standard laboratory safety protocols.

Immediate Action Protocol: Hazard Profile and Primary Safety Measures

Ethyl 2-phenylquinoline-3-carboxylate, as a member of the quinoline chemical family, must be handled as a hazardous substance. While specific toxicological data for this exact compound is limited, the known profile of quinoline and its derivatives necessitates a cautious approach.

Key Hazards Associated with Quinoline Derivatives:

  • Irritation: Causes skin and serious eye irritation[1][2].

  • Respiratory Issues: May cause respiratory irritation upon inhalation of dust or aerosols.

  • Toxicity: Quinolines can be toxic if swallowed and harmful in contact with skin[3][4].

  • Chronic Effects: Some quinoline compounds are suspected of causing genetic defects and may have carcinogenic properties[1][4].

  • Environmental Hazard: Many quinoline derivatives are toxic to aquatic life with long-lasting effects[3][4].

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash [5][6][7].

Mandatory Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling the primary compound or its waste. The rationale is to create a complete barrier against potential exposure routes.

PPE ItemSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[8][9].Protects against splashes of solutions or accidental aerosol generation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of as hazardous waste after handling[3][8].Prevents skin contact, a primary route of exposure for quinoline derivatives[4].
Body Protection Fire/flame-resistant laboratory coat. For significant quantities, impervious clothing may be required[8][9].Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood[3][10]. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary[10].Minimizes the risk of inhaling the compound, which can cause respiratory irritation.

Waste Segregation and Containment: The Foundation of Safe Disposal

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[11][12]

Waste Stream Classification
  • Solid Waste: Unused or expired ethyl 2-phenylquinoline-3-carboxylate powder, contaminated weigh boats, and grossly contaminated solid materials (e.g., paper towels from a spill cleanup).

  • Liquid Waste: Solutions containing dissolved ethyl 2-phenylquinoline-3-carboxylate, including reaction mixtures, mother liquors, and rinsates from glassware decontamination.

  • Contaminated Sharps: Needles, scalpels, or broken glass that are contaminated with the compound.

  • Contaminated Labware & PPE: Gloves, bench liners, and empty containers that are not grossly contaminated but have come into contact with the chemical.

Containment Protocol
Waste StreamContainer TypeLabeling Requirements
Solid Sealable, clearly labeled hazardous solid waste container. Must be compatible with the chemical."HAZARDOUS WASTE," "Ethyl 2-phenylquinoline-3-carboxylate, Solid," Full Chemical Name, Hazard Pictograms (e.g., Irritant, Health Hazard).
Liquid Sealable, compatible, and clearly labeled hazardous liquid waste container. Use secondary containment to prevent spills[7]."HAZARDOUS WASTE," "Ethyl 2-phenylquinoline-3-carboxylate, Liquid," List of all solvents and approximate concentrations, Hazard Pictograms.
Sharps Puncture-resistant, specifically designed sharps container labeled as "SHARPS WASTE"[11]."HAZARDOUS WASTE," "SHARPS," "Contaminated with Ethyl 2-phenylquinoline-3-carboxylate."
Labware & PPE Labeled hazardous solid waste container or a designated biohazard bag if appropriate[12]."HAZARDOUS WASTE," "Solid Lab Waste Contaminated with Ethyl 2-phenylquinoline-3-carboxylate."

Step-by-Step Disposal Procedures

This section provides the operational workflow for handling each waste stream from the laboratory bench to the designated accumulation area.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical process for categorizing and handling waste generated during work with ethyl 2-phenylquinoline-3-carboxylate.

G cluster_0 cluster_1 cluster_2 start Waste Generation Point (Ethyl 2-phenylquinoline-3-carboxylate) is_solid Solid or Contaminated PPE? start->is_solid is_liquid Liquid Solution or Rinsate? start->is_liquid is_sharp Contaminated Sharp? start->is_sharp solid_container Place in Labeled 'HAZARDOUS SOLID WASTE' Container is_solid->solid_container Yes liquid_container Place in Labeled 'HAZARDOUS LIQUID WASTE' Container with Secondary Containment is_liquid->liquid_container Yes sharp_container Place in Labeled 'HAZARDOUS SHARPS' Container is_sharp->sharp_container Yes end_point Transfer to Designated Hazardous Waste Accumulation Area solid_container->end_point liquid_container->end_point sharp_container->end_point

Caption: Waste characterization and segregation workflow for ethyl 2-phenylquinoline-3-carboxylate.

Protocol for Solid Waste
  • Preparation: In a chemical fume hood, ensure the designated hazardous solid waste container is present, properly labeled, and readily accessible.

  • Transfer: Carefully transfer any unused or waste ethyl 2-phenylquinoline-3-carboxylate powder into the container. Use tools like a spatula; avoid generating dust[3][8].

  • Contaminated Materials: Place any contaminated items such as weighing paper, gloves, and absorbent pads directly into the same container[3].

  • Sealing: Securely close the container. Do not overfill. Containers should only be open when waste is being added[7].

  • Storage: Move the sealed container to your laboratory's designated hazardous waste accumulation area.

Protocol for Liquid Waste
  • Preparation: Identify a compatible, labeled hazardous liquid waste container. Ensure it is placed in secondary containment to mitigate potential leaks or spills.

  • Transfer: Carefully pour or pipette liquid waste containing the compound into the container. Avoid splashing.

  • Glassware Decontamination: Glassware that will be reused must be decontaminated.

    • Rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol).

    • Crucially, this first rinsate must be collected and added to the hazardous liquid waste container [3].

    • Subsequent rinses can be performed according to standard lab procedure.

  • Sealing and Storage: Securely cap the liquid waste container. Transfer it to the designated hazardous waste accumulation area.

Spill Management and Emergency Disposal

Spills create an immediate exposure risk and generate a significant amount of hazardous waste.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Secure and control entrance to the area[5]. Eliminate all ignition sources[8].

  • Assess and Equip: Don the appropriate PPE as described in Section 1. If the spill is large or you are not trained, contact your institution's Environmental Health & Safety (EH&S) department immediately[5].

  • Containment: For liquid spills, absorb the material with vermiculite, dry sand, or a similar non-combustible absorbent material[5]. For solid spills, carefully sweep up the material to avoid creating dust[13].

  • Collection: Collect all contaminated absorbent materials and place them into a labeled hazardous solid waste container[5][8].

  • Decontamination: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly[7].

Final Disposal and Regulatory Compliance

The ultimate disposal of ethyl 2-phenylquinoline-3-carboxylate waste is governed by strict regulations.

  • Licensed Disposal: All collected hazardous waste must be turned over to your institution's EH&S department or a licensed hazardous waste disposal company[11][13]. These entities are equipped to handle, transport, and dispose of the waste in accordance with regulations from agencies like the Environmental Protection Agency (EPA)[5].

  • Disposal Method: The typical final disposal method for this type of organic chemical waste is high-temperature incineration in a specialized facility designed to handle toxic emissions and prevent environmental release[3][11].

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as required by your institution and regulatory bodies[12].

By adhering to this comprehensive guide, laboratory personnel can ensure the safe and compliant disposal of ethyl 2-phenylquinoline-3-carboxylate, protecting themselves, their colleagues, and the environment.

References

  • Best Practices for Managing Labor
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • ETHYL 4-HYDROXY-2-PHENYLQUINOLINE-3-CARBOXYL
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Laboratory Hazardous Waste Accumulation and Treatment. Department of Toxic Substances Control.
  • Hazardous Waste and Disposal Consider
  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety.
  • SAFETY DATA SHEET - Ethyl 3-Phenylpropion
  • SAFETY DATA SHEET - Ethyl 2-phenyl-2-(phenylamino)
  • Safety D
  • 6-ETHYL-2-METHYLQUINOLINE-3-CARBOXYLIC ACID - Safety D
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • ETHYL 2,4-DIMETHYLQUINOLINE-3-CARBOXYL
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • Quinolines: Human health tier II assessment. Australian Department of Health.
  • 2-ethylquinoline-3-carboxylic acid hydrochloride — Chemical Substance Inform

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Handling

Mastering the Safe Handling of Ethyl 2-phenylquinoline-3-carboxylate: A Guide for Laboratory Professionals

For Immediate Implementation: Essential Safety and Handling Protocols for Ethyl 2-phenylquinoline-3-carboxylate and its Analogs As researchers and scientists working at the forefront of drug development, the ability to h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation: Essential Safety and Handling Protocols for Ethyl 2-phenylquinoline-3-carboxylate and its Analogs

As researchers and scientists working at the forefront of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of Ethyl 2-phenylquinoline-3-carboxylate. By understanding the "why" behind each procedural step, you will be equipped to maintain a secure laboratory environment while advancing your research.

Hazard Assessment and Engineering Controls: The First Line of Defense

Engineering Controls are Non-Negotiable:

The causality behind utilizing engineering controls lies in minimizing exposure at the source. Before any personal protective equipment (PPE) is even selected, the laboratory environment must be optimized for safety.

  • Fume Hood: All manipulations of Ethyl 2-phenylquinoline-3-carboxylate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2][3] This is critical to prevent the inhalation of any dust or aerosols that may be generated.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in good working order in the immediate vicinity of where the compound is handled.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are crucial to prevent direct contact with the chemical. The following table summarizes the required PPE for handling Ethyl 2-phenylquinoline-3-carboxylate.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][5]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Follow EU Directive 89/686/EEC and the standard EN 374.To prevent skin contact, which may cause irritation.[1][2]
Body Protection A laboratory coat or a protective suit.[4] Fire/flame resistant and impervious clothing is recommended.[2]To protect the skin on the arms and body from accidental splashes or spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if engineering controls are not sufficient or during emergency situations.[2]To prevent respiratory tract irritation from inhaling dust or aerosols.[1]

Procedural Adherence is Key:

  • Glove Protocol: Always inspect gloves for tears or punctures before use. When removing gloves, do so without touching the outer surface with your bare hands. Dispose of contaminated gloves as chemical waste.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][4]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling Ethyl 2-phenylquinoline-3-carboxylate minimizes risks at every stage.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4] The storage area should be clearly labeled and access restricted to authorized personnel.

Handling and Experimental Use

The following workflow diagram illustrates the critical steps for safely handling Ethyl 2-phenylquinoline-3-carboxylate during experimental procedures.

Workflow for Handling Ethyl 2-phenylquinoline-3-carboxylate cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Verify Fume Hood Functionality A->B C Assemble All Necessary Equipment B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Reaction/Experiment E->F G Decontaminate Glassware and Surfaces F->G H Segregate and Dispose of Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Procedural workflow for the safe handling of Ethyl 2-phenylquinoline-3-carboxylate.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing Ethyl 2-phenylquinoline-3-carboxylate must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and absorbent materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain.[2]

  • Disposal: All chemical waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.[7]

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to best practices is the foundation of scientific integrity and innovation.

References

  • PubChem. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • IWATSU CHEMICAL CROSS CO.,LTD. (2023, May 24).
  • OECD-HPV. (n.d.). COVER PAGE.
  • Appchem. (n.d.). ETHYL 2-METHYL-4-PHENYLQUINOLINE-3-CARBOXYLATE | 1072913-40-6. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

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